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Foundational

SGC 707: Mechanism of Action, Structural Basis, and Experimental Validation of a First-in-Class Allosteric PRMT3 Inhibitor

Executive Summary Protein Arginine Methyltransferase 3 (PRMT3) is a type I methyltransferase responsible for the asymmetric dimethylation of arginine residues on various proteins, playing a critical role in ribosomal mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Arginine Methyltransferase 3 (PRMT3) is a type I methyltransferase responsible for the asymmetric dimethylation of arginine residues on various proteins, playing a critical role in ribosomal maturation, hepatic lipogenesis, and viral infection responses. Historically, targeting methyltransferases has relied on competitive inhibitors that bind to the highly conserved S-adenosylmethionine (SAM) cofactor pocket, often resulting in poor selectivity and off-target toxicity.

SGC 707 emerges as a breakthrough in epigenetic pharmacology. Developed as a first-in-class chemical probe, SGC 707 bypasses the conserved active site entirely. Instead, it functions as a highly potent, cell-active allosteric inhibitor that binds to the dimerization interface of PRMT3 (1)[1]. This guide provides an in-depth technical analysis of SGC 707’s mechanism of action, its quantitative pharmacological profile, and the self-validating experimental workflows required to verify its allosteric properties in the laboratory.

Structural Basis of Allosteric Inhibition

The mechanism of action of SGC 707 is defined by its non-competitive binding kinetics. X-ray crystallography and mechanism-of-action studies confirm that SGC 707 does not compete with either the SAM cofactor or the peptide substrate (2)[2].

Instead, SGC 707 binds specifically to a distinct allosteric pocket located at the dimerization interface of the PRMT3 enzyme. PRMTs generally function as homodimers, and the structural integrity of this interface is mechanically coupled to the geometry of the active site. When SGC 707 occupies this allosteric pocket, it induces a conformational shift that propagates to the active site, altering its geometry and rendering the enzyme catalytically inactive, even when SAM and the substrate are fully bound (3)[3].

MOA SGC707 SGC 707 (Allosteric Inhibitor) DimerInterface PRMT3 Dimerization Interface (Allosteric Site) SGC707->DimerInterface Binds ConformationalShift Conformational Shift in PRMT3 Structure DimerInterface->ConformationalShift Induces ActiveSite PRMT3 Active Site (SAM & Substrate Pockets) ConformationalShift->ActiveSite Alters Geometry Catalysis Asymmetric Arginine Dimethylation ActiveSite->Catalysis Normal Function Inhibition Catalytic Arrest (Non-competitive) ActiveSite->Inhibition In Presence of SGC 707

Logical flow of SGC 707 allosteric binding inducing conformational shift and catalytic arrest.

Quantitative Pharmacological Profile

Because SGC 707 targets a unique allosteric site rather than the highly conserved SAM pocket, it achieves extraordinary selectivity. It is >100-fold selective for PRMT3 over 31 other methyltransferases and shows no significant off-target activity against a broad panel of 250 non-epigenetic targets (kinases, GPCRs, ion channels) ().

Pharmacological ParameterValue / DescriptionExperimental Method
Target PRMT3-
Mechanism of Action Allosteric, Non-competitiveEnzyme Kinetics / X-ray Crystallography
Biochemical IC50 31 ± 2 nMScintillation Proximity Assay (SPA)
Binding Affinity (KD) 53 ± 2 nMIsothermal Titration Calorimetry (ITC)
Cellular Target Engagement (EC50) 1.3 μM (HEK293), 1.6 μM (A549)InCELL Hunter Assay (Target Stabilization)
Selectivity >100-fold over 31 methyltransferasesMethyltransferase Profiling Panel
In Vivo Half-life (t1/2) ~1.0 hour (Mice, 30 mg/kg IP)Pharmacokinetic (PK) Blood Sampling
Peak Plasma Level (Cmax) 38 µM (Mice, 30 mg/kg IP)LC-MS/MS

(Data consolidated from 4[4] and 5[5])

Self-Validating Experimental Workflows

To rigorously establish SGC 707 as an allosteric probe, researchers must employ orthogonal biophysical and biochemical assays. Below are the field-proven methodologies, emphasizing the causality behind each experimental choice.

Protocol 3.1: Isothermal Titration Calorimetry (ITC) for KD Determination

Why ITC? Unlike IC50 assays, which are dependent on enzyme and substrate concentrations, ITC provides a direct, label-free thermodynamic measurement of binding affinity (KD) and stoichiometry (N). This proves direct physical engagement independent of catalytic turnover.

  • Buffer Matching & Degassing: Dialyze recombinant PRMT3 extensively against the assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). Dissolve SGC 707 in the exact same dialysate.

    • Causality: Even minor buffer mismatches between the syringe (ligand) and cell (protein) will generate massive heats of dilution, masking the subtle heat of binding. Degassing prevents microbubble formation, which causes erratic baseline spikes.

  • Titration Parameters: Load PRMT3 (~50 µM) into the sample cell and SGC 707 (~500 µM) into the syringe. Set the first injection to a smaller volume (e.g., 0.5 µL) and subsequent injections to 2 µL.

    • Causality: The first injection is deliberately small to account for syringe tip diffusion that occurs during thermal equilibration. This data point is discarded during analysis.

  • Data Fitting: Integrate the heat peaks and fit the data to a one-site binding model.

    • Validation Checkpoint: Because SGC 707 binds to a single distinct allosteric pocket at the PRMT3 dimerization interface, the stoichiometric ratio (N) must resolve close to 1.0. The resulting KD should be approximately 53 nM (1)[1].

Protocol 3.2: Enzyme Kinetics for Non-Competitive Validation

Why this assay? To mathematically distinguish between an active-site (competitive) inhibitor and an allosteric (non-competitive) inhibitor, one must measure the IC50 across varying concentrations of the natural substrates.

  • Substrate Saturation Setup: Prepare a methylation assay (e.g., using radiometric ^3H-SAM or a sensitive SPA format). Keep the peptide substrate at a saturating concentration (e.g., 1.5 µM).

    • Causality: Saturating the peptide substrate isolates the kinetic variables, ensuring that any changes in reaction velocity are strictly due to the interaction between the enzyme, SAM, and the inhibitor.

  • SAM Titration: Determine the IC50 of SGC 707 while varying SAM concentrations across a wide range: 0.25x, 0.5x, 1x, 2x, 4x, 8x, 10x, and 12x of the Km for SAM.

  • Data Analysis: Plot the IC50 values against the SAM concentration.

    • Validation Checkpoint: For a competitive inhibitor, the IC50 will increase linearly as SAM concentration increases (because more inhibitor is needed to outcompete the abundant SAM). For SGC 707, the IC50 remains constant (~31 nM) regardless of SAM concentration. This lack of change is the definitive hallmark of a non-competitive pattern of inhibition , confirming allosteric engagement (6)[6].

Kinetics Start Enzyme Kinetics Assay Path1 Vary SAM Concentration (0.25x to 12x Km) Start->Path1 Path2 Vary Substrate Concentration (Fixed SAM) Start->Path2 Measure Determine IC50 values across concentrations Path1->Measure Path2->Measure Result Constant IC50 = Non-competitive (Allosteric Mechanism) Measure->Result Observation

Workflow for validating the non-competitive, allosteric inhibition mechanism of SGC 707.

Cellular Target Engagement and In Vivo Utility

SGC 707 is not merely a biochemical tool; it is highly cell-permeable and bioavailable, making it suitable for complex biological models.

  • Cellular Epigenetic Modulation: In HEK293 and A549 cell lines, SGC 707 successfully permeates the cell membrane, engages PRMT3 (stabilizing it with EC50 values of 1.3 μM and 1.6 μM, respectively), and effectively decreases intracellular H4R3me2a (Histone H4 Arginine 3 asymmetric dimethylation) levels (7)[7].

  • In Vivo Metabolic Research: PRMT3 has been implicated in hepatic lipogenesis. In Western-type diet-fed LDL receptor knockout mice, intraperitoneal injection of SGC 707 (10–30 mg/kg) resulted in a 50% reduction in liver triglyceride stores and a 32% reduction in plasma triglyceride levels, proving its utility in metabolic disease models (5)[5].

  • Virology and Innate Immunity: Recent studies have utilized SGC 707 to investigate the role of PRMT3 in viral infections. Inhibition of PRMT3 by SGC 707 has been shown to modulate innate immune sensors (cGAS, RIG-I, MDA5) and impact the transcription of Herpes Simplex Virus 1 (HSV-1) immediate-early genes, highlighting its value in infectious disease research (8)[8].

References

  • Kaniskan, H. Ü., et al. (2015). A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). Angewandte Chemie International Edition / PMC. URL:[Link]

  • Structural Genomics Consortium (SGC). SGC707 A Chemical Probe for PRMT3. URL:[Link]

  • Chemical Probes Portal. SGC707. URL:[Link]

  • Kulej, K., et al. (2025). The H4K20-mono-methyltransferase SETD8 promotes global accessibility of infecting herpes simplex virus genomes. PMC. URL:[Link]

Sources

Exploratory

biological role of PRMT3 and SGC 707 inhibition

An In-depth Technical Guide to the Biological Role of PRMT3 and its Interrogation by SGC707 Inhibition Executive Summary Protein Arginine Methyltransferase 3 (PRMT3) is a unique, predominantly cytoplasmic enzyme that cat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Role of PRMT3 and its Interrogation by SGC707 Inhibition

Executive Summary

Protein Arginine Methyltransferase 3 (PRMT3) is a unique, predominantly cytoplasmic enzyme that catalyzes the asymmetric dimethylation of arginine residues on a variety of protein substrates. This post-translational modification is pivotal in diverse cellular processes, including ribosome maturation, metabolic reprogramming, and the regulation of oncogenic signaling pathways. The development of SGC707, the first potent, selective, and cell-active allosteric inhibitor of PRMT3, has provided an invaluable chemical probe to dissect the enzyme's complex biology. This guide offers a comprehensive overview of PRMT3's structure and function, details the mechanism and properties of SGC707, and provides validated experimental protocols for its use in biochemical and cellular contexts. By understanding the interplay between PRMT3 and its inhibitor, researchers can better explore its potential as a therapeutic target in oncology, metabolic disorders, and inflammatory diseases.

Introduction to Protein Arginine Methylation

Post-translational modifications (PTMs) dramatically expand the functional diversity of the proteome, enabling dynamic regulation of cellular homeostasis.[1] Among these, the methylation of arginine residues, catalyzed by the Protein Arginine Methyltransferase (PRMT) family, has emerged as a critical regulatory mechanism in processes ranging from gene transcription to signal transduction.[1][2] PRMTs are classified into three types based on the methylation state they produce. Type I PRMTs, which include PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, catalyze the formation of monomethylarginine (MMA) and subsequent asymmetric dimethylarginine (ADMA).[2][3] This guide focuses specifically on PRMT3, a distinctive member of the Type I family.

Section 1: The Biology of PRMT3

Molecular Architecture and Regulation

PRMT3 possesses a multi-domain architecture that dictates its function and substrate specificity.[4] It contains a conserved S-adenosyl-L-methionine (SAM)-binding catalytic core common to all PRMTs.[5] Uniquely, PRMT3 features an N-terminal C2H2 zinc-finger domain, which is crucial for recognizing and binding specific substrates, particularly those associated with RNA.[6][7] This domain allows PRMT3 to target proteins like the 40S ribosomal protein S2 (rpS2), distinguishing its substrate pool from other PRMTs.[6][7]

PRMT3 exists in a monomer-dimer equilibrium, with dimerization enhancing its enzymatic activity by stabilizing SAM binding and improving substrate accessibility.[4][5] While predominantly found in the cytoplasm, influencing protein translation and signaling, PRMT3 can translocate to the nucleus under specific stimuli, such as in response to liver X receptor α (LXRα) agonists, where it can participate in the regulation of gene expression.[8][9]

Key Biological Roles and Pathways

The functional roles of PRMT3 are diverse, reflecting its array of substrates. Its activity impacts fundamental cellular machinery and disease-associated pathways.

  • Ribosome Biogenesis: The most well-characterized role of PRMT3 is the methylation of rpS2. This modification is essential for the proper maturation of the 40S ribosomal subunit and the subsequent assembly of the functional 80S ribosome, placing PRMT3 as a key regulator of protein synthesis.[5][8]

  • Metabolic Reprogramming: PRMT3 is a critical node in metabolic control. It can methylate and regulate key glycolytic enzymes, such as lactate dehydrogenase A (LDHA), promoting a shift towards glycolysis.[5][10] This function is particularly relevant in cancer, where altered metabolism is a hallmark.[5] Furthermore, PRMT3 interacts with LXRα to modulate hepatic lipogenesis, implicating it in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[5][9]

  • Oncology and Gene Expression: PRMT3 is increasingly recognized as a pro-tumorigenic factor in several cancers, including colorectal, liver, and endometrial carcinomas.[11][12][13] Its oncogenic activity is often mediated by the stabilization of key regulatory proteins. For instance, PRMT3 can methylate and stabilize the oncoprotein c-MYC and the hypoxia-inducible factor HIF-1α, protecting them from ubiquitination and degradation.[5][10][11] This leads to enhanced cell proliferation, immune evasion, and resistance to therapy.[5][11][13]

PRMT3_Oncogenic_Roles cluster_prmt3 PRMT3 Activity cluster_substrates Key Substrates cluster_outcomes Cellular Outcomes PRMT3 PRMT3 cMYC c-MYC PRMT3->cMYC Methylates HIF1a HIF-1α PRMT3->HIF1a Methylates LDHA LDHA PRMT3->LDHA Methylates Proliferation Cell Proliferation cMYC->Proliferation Survival Protein Stabilization (Reduced Degradation) cMYC->Survival Metabolism Glycolysis HIF1a->Metabolism HIF1a->Survival LDHA->Metabolism

Figure 1: PRMT3 methylates key oncoproteins and metabolic enzymes, leading to their stabilization and enhanced activity, which in turn drives cancer cell proliferation and metabolic reprogramming.

Section 2: SGC707 - A Precision Tool for PRMT3 Interrogation

The study of PRMT3 function was significantly advanced by the development of SGC707, its first-in-class chemical probe.[8]

Discovery and Chemical Properties

SGC707 is a potent, low molecular weight (298.34 g/mol ), and cell-permeable molecule developed through structure-based optimization.[14][15] Its favorable properties make it suitable for both in vitro and in vivo applications.[8][15]

Mechanism of Action: Allosteric Inhibition

A defining feature of SGC707 is its allosteric mechanism of inhibition.[8][16] Unlike competitive inhibitors that bind to the enzyme's active site, SGC707 binds to a distinct pocket on PRMT3.[17] This binding event induces a conformational change that prevents substrate binding and catalysis without directly competing with either the SAM cofactor or the protein substrate.[8][18] This noncompetitive inhibition pattern has been confirmed through kinetic studies and co-crystallography.[8][16][18]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_allosteric Allosteric Inhibition (SGC707) Enzyme_C Enzyme Substrate_C Substrate Enzyme_C->Substrate_C Binding Blocked Inhibitor_C Inhibitor Enzyme_C->Inhibitor_C Binds Active Site Enzyme_A Enzyme Substrate_A Substrate Enzyme_A->Substrate_A Conformational Change Prevents Binding Inhibitor_A SGC707 Enzyme_A->Inhibitor_A Binds Allosteric Site

Figure 2: Comparison of competitive vs. allosteric inhibition. SGC707 binds to an allosteric site on PRMT3, changing its shape and preventing substrate binding at the active site.

Potency, Selectivity, and Pharmacokinetics

SGC707 demonstrates high potency and remarkable selectivity, which are crucial attributes for a reliable chemical probe. It exhibits outstanding selectivity against a panel of 31 other methyltransferases and over 250 non-epigenetic targets, ensuring that observed biological effects are confidently attributable to PRMT3 inhibition.[8][14]

ParameterValueSpecies/SystemReference
Biochemical IC₅₀ 31 ± 2 nMPurified PRMT3[8][16][19]
Binding Affinity (K_D) 53 ± 2 nMIsothermal Titration Calorimetry[8][16][19]
Cellular Engagement EC₅₀ 1.3 µMHEK293 Cells[8][14]
Cellular Engagement EC₅₀ 1.6 µMA549 Cells[8][14]
Cellular Activity IC₅₀ 91 - 225 nMH4R3me2a reduction in HEK293[8][20]
In Vivo C_max 38 µMMouse Plasma (30 mg/kg IP)[8][14][15]
In Vivo Half-life (t₁/₂) ~1 hourMouse Plasma[14][15]
The Indispensable Role of the Negative Control, XY1

To ensure rigorous experimental design, a negative control compound, XY1, was developed.[8] XY1 is a close structural analog of SGC707 but is completely inactive against PRMT3 (IC₅₀ > 100 µM).[8][18] The use of XY1 is essential to distinguish on-target effects of PRMT3 inhibition from potential off-target or compound-specific artifacts.

Section 3: Probing Biological Function with SGC707

The application of SGC707 has been instrumental in validating the roles of PRMT3 in various physiological and pathological contexts.

  • Metabolism and Cardiovascular Disease: In animal models, SGC707 treatment reduces hepatic steatosis and lowers plasma triglyceride levels.[17][21] These findings suggest that pharmacological inhibition of PRMT3 could be a therapeutic strategy for NAFLD and dyslipidemia.[9][21] Interestingly, treatment in hyperlipidemic mice also led to pruritus (itching), an effect linked to increased levels of bile acids, highlighting the need to fully understand the systemic effects of PRMT3 inhibition.[21] In models of chronic kidney disease, SGC707 was shown to alleviate vascular calcification.[10]

  • Oncology: SGC707 has been shown to sensitize liver cancer cells to oxaliplatin treatment, indicating that PRMT3 contributes to chemotherapy resistance.[13]

  • Immunology: SGC707 treatment enhances the expression of antiviral genes, suggesting a role for PRMT3 in modulating innate immune responses.[19]

Section 4: Methodologies and Experimental Protocols

Investigating PRMT3 requires robust and validated assays. The following protocols provide step-by-step guidance for measuring PRMT3 activity and target engagement.

Protocol: In Vitro Biochemical PRMT3 Activity Assay

This protocol measures the direct enzymatic activity of purified PRMT3 using a scintillation proximity assay.

Causality: This assay directly quantifies the transfer of a radiolabeled methyl group from SAM to a specific peptide substrate. It is the gold standard for determining biochemical IC₅₀ values and confirming direct enzyme inhibition.

  • Reaction Preparation: Prepare a reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM DTT), 0.3 µM biotinylated Histone H4 (1-24) peptide substrate, and 28 µM SAM (supplemented with [³H]-SAM).[22]

  • Inhibitor Titration: Serially dilute SGC707 (or XY1 control) in DMSO and add to the reaction mixture. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

  • Enzyme Initiation: Add purified PRMT3 enzyme (e.g., 20 nM final concentration) to initiate the reaction.[22] Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Quench: Stop the reaction by adding an excess of cold SAM or a weak acid.

  • Detection: Transfer the reaction mixture to a streptavidin-coated scintillation plate (e.g., FlashPlate). Allow the biotinylated peptide to bind for at least 1 hour.

  • Quantification: Wash away unbound radiolabel. Measure the incorporated radioactivity using a microplate scintillation counter.[22] Data is then plotted to determine IC₅₀ values.

Protocol: Cellular PRMT3 Target Engagement Assay

This protocol uses a cellular thermal shift assay (CETSA) approach to confirm that SGC707 binds to PRMT3 inside intact cells.

Causality: Ligand binding stabilizes a protein against heat-induced denaturation. This assay provides direct evidence of target engagement in a physiological context, which is a critical step in validating a chemical probe's cellular activity.

  • Cell Treatment: Culture cells (e.g., HEK293 or A549) to ~80% confluency. Treat cells with various concentrations of SGC707 or vehicle (DMSO) for 1-2 hours.[8]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysate. Expose aliquots to a temperature gradient or a single optimized temperature (e.g., 52°C) for 3 minutes to induce denaturation. Leave a control aliquot at room temperature.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble, non-denatured protein fraction.

  • Quantification: Analyze the amount of soluble PRMT3 in the supernatant by Western blot using a PRMT3-specific antibody. The increased presence of PRMT3 in the soluble fraction at higher temperatures in SGC707-treated samples indicates target stabilization. Plot the data to determine the EC₅₀ of thermal stabilization.[8]

Protocol: Cellular PRMT3 Methyltransferase Activity Assay

This protocol measures the ability of SGC707 to inhibit PRMT3's catalytic activity within cells by monitoring a downstream methylation mark.

Causality: This assay links target engagement to a functional enzymatic readout inside the cell. Because PRMT3's methylation of endogenous histone H4 is difficult to detect, this assay relies on an overexpression system to generate a robust and specific signal.[8]

Cellular_Assay_Workflow A 1. Co-transfect HEK293T cells with FLAG-PRMT3 (WT or E335Q mutant) and GFP-H4. B 2. Treat cells with SGC707, XY1 (negative control), or DMSO for 20-24 hours. A->B C 3. Harvest cells and prepare whole-cell lysates. B->C D 4. Perform SDS-PAGE and Western Blot. C->D E 5. Probe with antibodies: - anti-H4R3me2a (signal) - anti-GFP (loading control for H4) - anti-FLAG (PRMT3 expression) - anti-Total H4 (total histone control) D->E F 6. Quantify band intensity. Normalize H4R3me2a signal to GFP or Total H4. E->F G 7. Plot normalized data vs. [SGC707] to calculate cellular IC50. F->G

Figure 3: Workflow for the cellular PRMT3 activity assay. This self-validating system includes controls for protein expression (FLAG, GFP) and catalytic activity (mutant PRMT3).

  • Cell Culture and Transfection: In a 12-well plate, seed HEK293T cells. Co-transfect cells with plasmids encoding for FLAG-tagged wild-type PRMT3 and GFP-tagged Histone H4.[3][20]

    • Essential Control: In parallel wells, transfect cells with a catalytically dead PRMT3 mutant (e.g., E335Q or E338Q) to establish the baseline signal and confirm the mark is PRMT3-dependent.[3][8]

  • Inhibitor Treatment: After 4-6 hours, replace the media with fresh media containing a dose-response curve of SGC707. Include a high concentration of the negative control XY1 and a vehicle-only (DMSO) control. Incubate for 20-24 hours.[3][20]

  • Lysis: Wash cells with cold PBS and lyse directly in 1X SDS-PAGE loading buffer.

  • Western Blotting: Separate lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the asymmetric dimethylarginine mark on Histone H4 Arginine 3 (H4R3me2a), FLAG (to confirm PRMT3 expression), and GFP or total Histone H4 (as a loading control).[20]

  • Detection and Analysis: Use fluorescent secondary antibodies for detection. Quantify the band intensities. Normalize the H4R3me2a signal to the loading control (GFP or Total H4). Plot the normalized values against the inhibitor concentration to calculate the cellular IC₅₀.[20]

Conclusion and Future Directions

PRMT3 is a multifaceted enzyme with crucial roles in cellular health and disease. The development of SGC707 has been a watershed moment, providing a sharp and selective tool to dissect these roles with precision. The allosteric nature of SGC707 offers a promising avenue for therapeutic development, potentially avoiding issues common to active-site inhibitors. Future research should focus on identifying the full scope of PRMT3 substrates, further elucidating its role in immune regulation, and exploring the therapeutic potential of PRMT3 inhibition in combination with other targeted agents in oncology and metabolic disease. The methodologies described herein provide a robust framework for these ongoing investigations.

References

  • Kaniskan, H. Ü., Szewczyk, M. M., Yu, Z., et al. (2015). A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). Angewandte Chemie International Edition, 54(17), 5166-5170. [Link]

  • Kaniskan, H. Ü., Szewczyk, M. M., Yu, Z., et al. (2015). A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). PubMed. [Link]

  • Hou, T., Meng, X., Chen, Y., et al. (2026). PRMT3 at the crossroads of inflammation: dual roles in metabolic reprogramming and immune dysregulation in chronic diseases. Frontiers in Immunology. [Link]

  • Structural Genomics Consortium. (n.d.). SGC707. Retrieved from [Link]

  • DC Chemicals. (n.d.). SGC 707 (SGC707). Retrieved from [Link]

  • Hung, M.-C. (2023). Protein arginine methyltransferase 3: A crucial regulator in metabolic reprogramming and gene expression in cancers. Cancer Letters, 554, 216008. [Link]

  • Li, Y., et al. (2021). Arginine methyltransferase PRMT3 promote tumorigenesis through regulating c-MYC stabilization in colorectal cancer. Gene, 791, 145718. [Link]

  • Wang, Y., et al. (2023). PRMT3-Mediated Arginine Methylation of METTL14 Promotes Malignant Progression and Treatment Resistance in Endometrial Carcinoma. Advanced Science. [Link]

  • Frankel, A., & Clarke, S. (2000). PRMT3 Is a Distinct Member of the Protein Arginine N-Methyltransferase Family. Journal of Biological Chemistry. [Link]

  • de Jong, L. M., et al. (2022). PRMT3 inhibitor SGC707 reduces triglyceride levels and induces pruritus in Western-type diet-fed LDL receptor knockout mice. Scientific Reports, 12(1), 483. [Link]

  • Hou, T., Meng, X., Chen, Y., et al. (2026). PRMT3 at the crossroads of inflammation: dual roles in metabolic reprogramming and immune dysregulation in chronic diseases. Frontiers. [Link]

  • AMSBIO. (n.d.). Data Sheet. Retrieved from [Link]

  • Islam, K., et al. (2014). Profiling Substrates of Protein Arginine N-Methyltransferase 3 with S-Adenosyl-L-methionine Analogues. ACS Chemical Biology. [Link]

  • Mazur, M. T., et al. (2021). Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells. Journal of Visualized Experiments. [Link]

  • Szewczyk, M. (2020). PRMT3 cellular assay. Open Lab Notebooks. [Link]

  • Kaniskan, H. Ü., et al. (2018). Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Journal of Medicinal Chemistry. [Link]

  • EpigenTek. (n.d.). Epigenase™ Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Islam, K., et al. (2014). Profiling Substrates of Protein Arginine N-Methyltransferase 3 with S-Adenosyl-l-methionine Analogues. Figshare. [Link]

  • Kaniskan, H. Ü., et al. (2018). Design and synthesis of highly potent inhibitors of PRMT3. ResearchGate. [Link]

  • Lak-Chahb, F., et al. (2010). Approaches to measuring the activities of protein arginine N-methyltransferases. Analytical Biochemistry. [Link]

  • Li, Y., et al. (2024). PRMT3 methylates HIF-1α to enhance the vascular calcification induced by chronic kidney disease. Journal of Translational Medicine. [Link]

  • Hou, T., et al. (2026). PRMT3 at the crossroads of inflammation: dual roles in metabolic reprogramming and immune dysregulation in chronic diseases. PubMed. [Link]

  • Tang, J., et al. (1998). PRMT 3, a Type I Protein Arginine N-Methyltransferase That Differs from PRMT1 in Its Oligomerization, Subcellular Localization, Substrate Specificity, and Regulation. Journal of Biological Chemistry. [Link]

  • Lei, L., et al. (2022). PRMT3-Mediated Arginine Methylation of IGF2BP1 Promotes Oxaliplatin Resistance in Liver Cancer. CORE. [Link]

  • Zhang, M., et al. (2024). Protein Arginine Methyltransferases: Emerging Targets in Cardiovascular and Metabolic Disease. Diabetes & Metabolism Journal. [Link]

Sources

Foundational

SGC 707: Discovery, Mechanistic Profiling, and Preclinical Development of a First-in-Class Allosteric PRMT3 Inhibitor

Executive Summary Protein Arginine Methyltransferase 3 (PRMT3) is an epigenetic enzyme that catalyzes the asymmetric dimethylation of arginine residues on various protein substrates, most notably histone H4 (H4R3me2a)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Arginine Methyltransferase 3 (PRMT3) is an epigenetic enzyme that catalyzes the asymmetric dimethylation of arginine residues on various protein substrates, most notably histone H4 (H4R3me2a)[1]. Dysregulation of PRMT3 is heavily implicated in metabolic disorders, aberrant lipogenesis, and viral infection pathways[1][2][3]. Historically, developing selective inhibitors for the PRMT family has been a significant pharmacological challenge due to the highly conserved nature of their S-adenosyl-L-methionine (SAM) cofactor binding pockets.

The discovery of SGC 707 represents a paradigm shift in epigenetic drug development. As the first highly potent, selective, and cell-active allosteric inhibitor of PRMT3, SGC 707 provides researchers with an unprecedented, high-fidelity chemical probe to interrogate PRMT3 biology without the off-target liabilities associated with SAM-competitive inhibitors[1].

Discovery and Rational Design

SGC 707 was developed through a strategic collaboration between the Structural Genomics Consortium (SGC), the China Novartis Institutes for Biomedical Research, and the Center for Integrative Chemical Biology and Drug Discovery (CICBDD) at the University of North Carolina[4].

Rather than competing with the endogenous methyl donor, the drug discovery team utilized structure-based optimization to target a newly identified allosteric binding pocket on the PRMT3 enzyme[5]. This rational design approach yielded a compound with remarkable selectivity and cellular penetrance. To ensure rigorous experimental validation in biological assays, the structurally similar but inactive compound XY1 was simultaneously developed to serve as a negative control[4].

Table 1: Chemical and Physical Properties of SGC 707
PropertyValue
Chemical Name N-6-isoquinolinyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-urea
Molecular Formula C16H18N4O2
Molecular Weight 298.35 g/mol
CAS Number 1687736-54-4
Target Mechanism PRMT3 (Allosteric Inhibition)
Negative Control XY1 (IC50 > 100,000 nM)

Mechanism of Action: Allosteric Modulation

The defining characteristic of SGC 707 is its noncompetitive mechanism of action. Isothermal titration calorimetry (ITC) and steady-state enzymatic kinetics demonstrate that SGC 707 inhibits PRMT3 noncompetitively with respect to both the SAM cofactor and the peptide substrate[4]. By binding to the allosteric pocket, SGC 707 locks the PRMT3 enzyme into a catalytically inactive conformation, effectively halting the transfer of the methyl group to the target arginine residue.

G PRMT3 PRMT3 (Apo Enzyme) Active Catalytically Active Complex PRMT3->Active Binds Inactive Allosterically Inhibited Complex PRMT3->Inactive Binds Allosteric Pocket SAM SAM (Methyl Donor) SAM->Active Binds Substrate Histone H4 (Substrate) Substrate->Active Binds SGC707 SGC 707 (Allosteric Inhibitor) SGC707->Inactive Binds Product H4R3me2a (Dimethylated Product) Active->Product Catalysis Inactive->Product Catalysis Blocked

Diagram: PRMT3 Signaling and Allosteric Inhibition by SGC 707.

Biochemical and Cellular Profiling

SGC 707 exhibits an in vitro IC50 of 31 ± 2 nM and a binding affinity (KD) of 53 ± 2 nM against PRMT3[1][6]. Because it does not rely on the highly conserved SAM pocket, its selectivity profile is outstanding. Extensive screening revealed that SGC 707 is >100-fold selective against a panel of 31 other methyltransferases (including closely related PRMTs, DNMTs, and RNA-methyltransferases) and over 250 non-epigenetic targets[1][4][6].

Table 2: Biochemical Profiling of SGC 707
Assay / TargetMetricValue
PRMT3 Binding (ITC) KD53 ± 2 nM
PRMT3 Enzymatic Activity IC5031 ± 2 nM
Selectivity Panel (31 MTases) Fold Selectivity> 100-fold
Cellular H4R3me2a Inhibition Cellular IC50< 1 µM
Experimental Protocol: Cellular Target Engagement Assay (H4R3me2a Quantification)

To validate that SGC 707 successfully penetrates the cell membrane and engages PRMT3 in a physiological environment, researchers measure the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a)[4][5]. The following methodology outlines a self-validating system for assessing the cellular IC50.

Step-by-Step Methodology:

  • Cell Culture & Compound Treatment:

    • Action: Seed HEK293 cells in 6-well plates and incubate until 70% confluent. Treat cells with a dose-response gradient of SGC 707 (e.g., 0.1 µM to 10 µM) and the negative control XY1 (at matching concentrations) for 48 hours.

    • Causality: A dose-response gradient is critical to establish a definitive IC50 and differentiate true target engagement from non-specific cytotoxicity. The inclusion of XY1, which is structurally analogous but chemically inactive against PRMT3, controls for off-target phenotypic or chemical artifacts[4].

  • Histone Extraction:

    • Action: Harvest cells, wash with cold PBS, and lyse in Triton Extraction Buffer (TEB) to isolate intact nuclei. Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C. Centrifuge to remove debris and neutralize the supernatant with 1 M Tris-HCl (pH 8.0).

    • Causality: Histones are highly basic proteins. Acid extraction selectively precipitates acidic and neutral cellular proteins while keeping histones soluble. This enrichment drastically reduces background noise and prevents antibody cross-reactivity during immunoblotting.

  • Western Blotting:

    • Action: Resolve 2-5 µg of the purified histone extract via 15% SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies specifically targeting H4R3me2a and total Histone H4.

    • Causality: Total Histone H4 serves as the critical internal loading control. It ensures that any observed dose-dependent reduction in the H4R3me2a signal is strictly due to PRMT3 catalytic inhibition by SGC 707, rather than variations in cell number or histone extraction efficiency.

  • Quantification:

    • Action: Perform densitometry on the H4R3me2a bands, normalize the signal to total H4, and plot the data against the log concentration of SGC 707 to calculate the cellular IC50.

In Vivo Pharmacokinetics and Preclinical Applications

SGC 707 is highly bioavailable and well-tolerated in animal models, making it a robust tool for in vivo preclinical research[6]. Pharmacokinetic profiling in mice demonstrates that following an intraperitoneal (IP) injection of 30 mg/kg, plasma concentrations remain above 208 nM at 6 hours post-administration—well above the cellular IC50 required for target engagement[7].

Metabolic Disease and Atherosclerosis: PRMT3 has been linked to lipogenesis. In a study utilizing Western-type diet-fed LDL receptor knockout mice, treatment with SGC 707 significantly reduced hepatic steatosis (liver triglyceride stores dropped by 50%) and lowered plasma triglyceride levels by 32%[2]. Furthermore, atherosclerotic lesions were virtually eliminated in the treated cohort. These findings suggest that pharmacological PRMT3 inhibition is a viable therapeutic avenue for non-alcoholic fatty liver disease (NAFLD) and dyslipidemia, though researchers noted the induction of pruritus (severe itching) as a side effect requiring further toxicological investigation[2].

Virology and Host Immune Modulation: Emerging research highlights the role of epigenetic modulators in viral replication cycles. SGC 707 has been shown to suppress Herpes Simplex Virus 1 (HSV-1) immediate-early (IE) gene transcription[3]. By inhibiting PRMT3, SGC 707 modulates the methylation status of host DNA/RNA sensors (such as cGAS, RIG-I, and MDA5), thereby altering the host's antiviral immune response and reducing HSV-1 infection viability[3].

Conclusion

SGC 707 stands as a benchmark chemical probe in epigenetic pharmacology. By proving the viability of allosteric inhibition within the highly conserved PRMT family, it not only provides a high-fidelity tool for interrogating PRMT3 biology in metabolic and viral diseases but also paves the way for the rational design of next-generation allosteric modulators across the broader methyltransferase landscape.

References

  • SGC707 | Structural Genomics Consortium. thesgc.org.
  • A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed. nih.gov.
  • PRMT3 inhibitor SGC707 reduces triglyceride levels and induces pruritus in Western-type diet-fed LDL receptor knockout mice - PubMed. nih.gov.
  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) | Journal of Medicinal Chemistry. acs.org.
  • SGC707 | CAS#1687736-54-4 | PRMT3 inhibitor - MedKoo Biosciences. medkoo.com.
  • A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) | Request PDF - ResearchGate.
  • The H4K20-mono-methyltransferase SETD8 promotes global accessibility of infecting herpes simplex virus genomes - PMC. nih.gov.

Sources

Exploratory

Part 1: Mechanistic Profile – The Allosteric Advantage

Decoding SGC 707: A Paradigm Shift in Allosteric PRMT3 Inhibition As a Senior Application Scientist, I frequently consult on the integration of epigenetic probes into drug discovery pipelines. Historically, targeting Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding SGC 707: A Paradigm Shift in Allosteric PRMT3 Inhibition

As a Senior Application Scientist, I frequently consult on the integration of epigenetic probes into drug discovery pipelines. Historically, targeting Protein Arginine Methyltransferases (PRMTs) has been fraught with challenges. Early orthosteric inhibitors competed directly with the ubiquitous cofactor S-adenosyl-L-methionine (SAM). Because the SAM-binding pocket is highly conserved across the 31 known human methyltransferases, these early compounds suffered from poor selectivity and significant off-target toxicity.

The development of SGC 707 represents a watershed moment in epigenetic pharmacology. As a first-in-class, highly potent, and cell-active allosteric inhibitor, SGC 707 circumvents the selectivity bottleneck entirely[1]. This technical guide provides an in-depth analysis of SGC 707, detailing its mechanistic profile, quantitative pharmacodynamics, and the self-validating experimental workflows required for robust preclinical application.

Unlike traditional active-site inhibitors, 1 binds to a unique allosteric cavity distinct from both the SAM and substrate-binding pockets[1]. Crystallographic and kinetic studies confirm that SGC 707 acts via a strictly non-competitive mechanism[2].

Causality in Mechanism: By binding to the allosteric site (KD = 53 nM), SGC 707 induces a profound conformational change that distorts the geometry of the catalytic active site[1]. While SAM can still bind to the enzyme normally, the arginine substrate cannot be properly oriented to accept the methyl group[2]. This non-competitive nature is critical: it ensures that SGC 707's efficacy is not outcompeted or diminished by the high intracellular concentrations of SAM—a common point of failure for orthosteric inhibitors in in cellulo and in vivo models[2].

G PRMT3 PRMT3 Enzyme Allosteric Allosteric Pocket PRMT3->Allosteric ActiveSite Catalytic Active Site PRMT3->ActiveSite SGC707 SGC 707 SGC707->Allosteric Binds (Kd=53nM) ConformChange Conformational Change Allosteric->ConformChange Induces Inhibition Catalytic Arrest ActiveSite->Inhibition No Methyl Transfer ConformChange->ActiveSite Distorts SAM SAM Cofactor SAM->ActiveSite Binds normally Substrate Arginine Substrate Substrate->ActiveSite Binding Blocked

Caption: Conformational distortion of PRMT3 induced by SGC 707 allosteric binding.

Part 2: Quantitative Pharmacodynamics & Selectivity

The utility of a chemical probe hinges entirely on its potency and selectivity. SGC 707 demonstrates exceptional metrics, making it the benchmark for PRMT3 research.

ParameterValueContext / Significance
IC50 (Biochemical) 31 ± 2 nMHighly potent inhibition of methyltransferase activity[1].
KD (Binding Affinity) 53 ± 2 nMValidated via Isothermal Titration Calorimetry (ITC)[3].
Selectivity Profile >100-foldScreened against 31 other methyltransferases and >250 non-epigenetic targets[1].
Mechanism of Action AllostericNon-competitive with SAM and peptide substrate[2].

Part 3: Cellular & In Vivo Efficacy

SGC 707 seamlessly transitions from biochemical assays to complex biological systems. In cellular models (e.g., HEK293, A549), it effectively penetrates the membrane and engages PRMT3, resulting in a dose-dependent decrease in the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a)[4].

Translational Causality: In vivo, SGC 707 exhibits excellent bioavailability and tolerability. When administered to hyperlipidemic mice, PRMT3 inhibition by SGC 707 significantly reduces hepatic steatosis and lowers plasma triglyceride levels[1]. Furthermore, recent virology studies highlight its role in antiviral immunity; inhibiting PRMT3 prevents the methylation of critical DNA/RNA sensors (such as cGAS, RIG-I, and MDA5), thereby preventing their attenuation and enhancing the host's antiviral interferon response against pathogens like HSV-1[5].

Part 4: Self-Validating Experimental Workflows

To ensure rigorous and reproducible data, experimental designs utilizing SGC 707 must incorporate self-validating controls. The structurally similar but inactive analog,2, must be deployed in parallel to rule out off-target effects or generalized cytotoxicity[2].

Protocol: Cellular Target Engagement & H4R3me2a Methylation Assay

  • Cell Seeding & Equilibration: Seed HEK293 cells at 3x10^5 cells/well in 6-well plates.

    • Causality: Allowing 24 hours for adherence ensures cells return to a basal metabolic state, preventing stress-induced epigenetic artifacts that could skew baseline methylation levels.

  • Compound Treatment (Self-Validating Step): Treat cells with SGC 707 (dose-response: 0.1 µM to 10 µM) and the negative control XY1 (10 µM) for 48 hours[2].

    • Causality: The 48-hour window is critical. Because SGC 707 inhibits new methylation events rather than erasing existing marks, sufficient time must elapse for the basal turnover of pre-methylated H4R3me2a to occur, revealing the inhibitory effect.

  • Acid Extraction of Histones: Lyse cells in a hypotonic buffer, isolate the nuclei, and extract histones using 0.2 M HCl.

    • Causality: Acid extraction selectively precipitates highly basic histone proteins. This eliminates background noise from non-histone cytoplasmic proteins during immunoblotting, drastically improving the signal-to-noise ratio.

  • Western Blotting & Quantification: Resolve extracts via SDS-PAGE, transfer to PVDF, and probe with anti-H4R3me2a (primary target) and anti-Total H4 (loading control).

    • Causality: Normalizing the H4R3me2a signal against Total H4 ensures that observed reductions are due to specific PRMT3 inhibition, not variations in total histone yield or compound-induced cell death.

Workflow Step1 1. Cell Culture & Equilibration Step2 2. Treatment SGC 707 vs XY1 Step1->Step2 Step3 3. Acid Extraction of Histones Step2->Step3 Step4 4. Western Blot (H4R3me2a) Step3->Step4 Step5 5. Normalization & Validation Step4->Step5

Caption: Self-validating workflow for assessing SGC 707 cellular target engagement.

Conclusion

SGC 707 is not merely an inhibitor; it is a precision chemical probe that redefines our approach to epigenetic targeting. By leveraging allostery, it provides unparalleled selectivity and robust cellular activity, paving the way for novel therapeutic strategies in metabolic disorders, oncology, and viral infections.

References

  • MedKoo Biosciences. SGC707 | CAS#1687736-54-4 | PRMT3 inhibitor.1

  • Tocris Bioscience. SGC 707 | Protein Arginine Methyltransferases.4

  • Structural Genomics Consortium (SGC). SGC707 A Chemical Probe for PRMT3.2

  • Chemical Probes Portal. SGC707 - the Chemical Probes Portal.3

  • National Institutes of Health (NIH) PMC. The H4K20-mono-methyltransferase SETD8 promotes global accessibility of infecting herpes simplex virus genomes.5

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Cellular Profiling of PRMT3 using the Allosteric Inhibitor SGC 707

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Protein Arginine Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Protein Arginine Methyltransferase 3 (PRMT3) catalyzes the asymmetric dimethylation of arginine residues on various proteins, most notably Histone H4 at Arginine 3 (H4R3me2a). Dysregulation of PRMT3 is implicated in metabolic disorders, oncology, and viral replication[1][2].

Historically, studying PRMTs in cellular environments was confounded by inhibitors that competitively bind the S-adenosylmethionine (SAM) cofactor pocket. Because intracellular SAM concentrations are highly variable and often elevated, competitive inhibitors suffer from blunted cellular efficacy. SGC 707 overcomes this limitation as a first-in-class, potent, and highly selective allosteric inhibitor of PRMT3[3]. By binding to an allosteric cavity, SGC 707 locks the enzyme in an inactive conformation, rendering its inhibition non-competitive with respect to both SAM and the peptide substrate[3].

As a Senior Application Scientist, I emphasize that robust chemical biology requires a self-validating experimental design. Therefore, this protocol integrates the use of XY1 , the structurally matched inactive enantiomer/analog of SGC 707, to rigorously distinguish PRMT3-specific phenotypes from off-target chemotoxicity[3].

Mechanism PRMT3 PRMT3 Enzyme (Active State) Complex Inactive Ternary Complex (Catalytic Transfer Blocked) PRMT3->Complex Conformational Lock SAM SAM (Cofactor) SAM->PRMT3 Binds Active Site Substrate Histone H4 Substrate Substrate->PRMT3 Binds Active Site SGC707 SGC 707 (Allosteric Probe) SGC707->PRMT3 Binds Allosteric Pocket

Fig 1: Non-competitive allosteric inhibition of PRMT3 by SGC 707.

Physicochemical & Pharmacological Profile

To design a successful cell culture experiment, one must bridge the gap between biochemical potency and cellular target engagement. While SGC 707 has a biochemical IC50 of 31 nM, cellular assays (such as stabilizing PRMT3 in HEK293 and A549 cells) reveal an effective cellular concentration (EC50) of ~1.3 to 1.6 µM[4]. This shift is expected due to cellular membrane permeability, intracellular protein binding, and target abundance.

Table 1: Quantitative Pharmacological Parameters of SGC 707
ParameterValueMechanistic Significance
Biochemical IC50 31 ± 2 nM[1]High intrinsic potency against purified PRMT3.
Binding Affinity (Kd) 53 ± 2 nM[1]Confirmed via Isothermal Titration Calorimetry (ITC).
Selectivity >100-fold[3]Selective against 31 other methyltransferases and >250 non-epigenetic targets.
Cellular EC50 1.3 - 1.6 µM[4]Concentration required for 50% target engagement in living cells (HEK293/A549).
Recommended Cell Dose 1 µM - 10 µM[5]Working range to ensure complete target saturation without off-target toxicity.
Negative Control XY1[3]Structurally similar probe with IC50 > 100,000 nM; critical for baseline comparison.

Experimental Design & Causality

When deploying SGC 707 in cell culture, the experimental design must be a self-validating system . You cannot simply apply the drug and measure a phenotypic readout (e.g., viral titer reduction or metabolic shift) without first proving that the drug engaged PRMT3 inside your specific cell line.

Causality Pillars for this Protocol:

  • Solvent Control: SGC 707 is dissolved in DMSO. The final DMSO concentration in the culture media must never exceed 0.1% (v/v) to prevent solvent-induced transcriptomic changes or cytotoxicity.

  • Negative Probe Control (XY1): Phenotypic changes observed with SGC 707 must not be observed with XY1. If XY1 induces the same phenotype, the effect is an off-target artifact of the chemical scaffold, not PRMT3 inhibition[3].

  • Biomarker Validation: Before analyzing complex phenotypes, you must validate target engagement by quantifying the reduction of asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a) via Western Blot.

Step-by-Step Cell Culture Protocol

Part A: Reagent Preparation and Storage

Causality Note: Proper storage prevents compound degradation, which is the leading cause of irreproducible cellular EC50 shifts.

  • Stock Solution: Dissolve SGC 707 powder in sterile, cell-culture grade DMSO to create a 10 mM stock solution.

  • Aliquoting: Aliquot the stock into single-use volumes (e.g., 10 µL) to avoid freeze-thaw cycles, which introduce moisture and precipitate the compound.

  • Storage: Store aliquots at -80°C. Under these conditions, the compound is stable for up to 2 years[4].

  • Negative Control: Prepare the XY1 negative control exactly as described above.

Part B: Cell Treatment Workflow

Workflow Seed 1. Cell Seeding (60-70% Confluent) Prep 2. Media Prep (SGC 707, XY1, DMSO) Seed->Prep Treat 3. Incubation (1-10 µM for 48-72h) Prep->Treat Harvest 4. Cell Harvest & Protein Extraction Treat->Harvest Assay 5. Target Validation (H4R3me2a WB) Harvest->Assay

Fig 2: Standardized cell culture workflow for PRMT3 inhibition using SGC 707.

  • Cell Seeding: Seed your target cells (e.g., HEK293, A549, or DF-1) in standard culture plates. Allow them to adhere overnight, aiming for 60-70% confluency at the time of treatment.

  • Media Preparation: Dilute the 10 mM stock solutions of SGC 707 and XY1 directly into pre-warmed culture media.

    • Recommended Test Concentrations: 1 µM, 3 µM, and 10 µM.

    • Vehicle Control: Prepare media with an equivalent volume of DMSO (maximum 0.1% v/v).

  • Treatment: Aspirate the old media and gently add the compound-containing media to the cells.

  • Incubation: Incubate the cells at 37°C, 5% CO2.

    • Timing Rationale: Epigenetic marks take time to wash out. While SGC 707 binds PRMT3 rapidly (within 6 hours)[4], the pre-existing methylated histones must undergo turnover before a reduction in H4R3me2a is detectable. A 48 to 72-hour incubation is strictly recommended for epigenetic readouts.

Part C: Downstream Validation (Self-Validating Target Engagement)

To prove the inhibitor worked in your specific model before moving to phenotypic assays (like checking viral replication of HSV-1 or IBDV[2][6]):

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Sonication: Briefly sonicate the lysates to shear genomic DNA and ensure complete solubilization of chromatin-bound histones.

  • Quantification & Gel: Quantify protein (BCA assay), load 20-30 µg per well on a 4-20% gradient SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe with a highly specific primary antibody against H4R3me2a .

    • Probe for Total Histone H4 as the internal loading control.

  • Interpretation: A successful experiment will show a dose-dependent decrease in the H4R3me2a / Total H4 ratio in the SGC 707 treated cells, but no change in the DMSO or XY1 treated cells.

References

  • SGC707 A Chemical Probe for PRMT3 Structural Genomics Consortium (SGC)[Link]

  • SGC707 - the Chemical Probes Portal Chemical Probes Portal [Link]

  • Chicken PRMT3 facilitates IBDV replication National Institutes of Health (PMC)[Link]

  • The H4K20-mono-methyltransferase SETD8 promotes global accessibility of infecting herpes simplex virus genomes National Institutes of Health (PMC)[Link]

Sources

Application

how to use SGC 707 in a cell-based assay

Comprehensive Application Note: Utilizing SGC 707 as a PRMT3 Chemical Probe in Cell-Based Assays Introduction & Scientific Rationale Protein Arginine Methyltransferase 3 (PRMT3) is a predominantly cytoplasmic enzyme that...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Utilizing SGC 707 as a PRMT3 Chemical Probe in Cell-Based Assays

Introduction & Scientific Rationale

Protein Arginine Methyltransferase 3 (PRMT3) is a predominantly cytoplasmic enzyme that catalyzes the asymmetric dimethylation of arginine residues on various proteins, most notably histone H4 at arginine 3 (H4R3me2a)[1]. Dysregulation of PRMT3 has been heavily implicated in oncogenesis, viral replication, and metabolic disorders. To rigorously interrogate PRMT3 biology in cellular models, researchers require highly selective chemical probes that can reliably inhibit its catalytic function without causing off-target toxicity.

SGC 707, developed by the Structural Genomics Consortium (SGC), is a first-in-class, potent, and highly selective allosteric inhibitor of PRMT3[1]. It represents a paradigm shift in epigenetic probe design and is the gold standard for PRMT3 cellular assays.

Expertise & Causality: The Allosteric Advantage

When designing cell-based epigenetic assays, researchers often encounter a critical translation gap: inhibitors that show nanomolar potency in biochemical assays frequently fail in living cells. Why does this happen? Many early-generation epigenetic inhibitors were designed to compete with the universal methyl donor, S-adenosylmethionine (SAM). Because intracellular SAM concentrations are exceptionally high (often in the high micromolar range), SAM-competitive inhibitors are easily outcompeted by endogenous SAM inside the cell.

SGC 707 bypasses this limitation entirely. By binding to a distinct allosteric pocket, SGC 707 locks PRMT3 in a catalytically inactive conformation[2]. Because its binding is non-competitive with SAM and the peptide substrate, SGC 707 maintains robust target engagement and functional inhibition regardless of fluctuating intracellular SAM levels[3].

MoA PRMT3 PRMT3 (Active Enzyme) Product H4R3me2a (Asymmetric Dimethylation) PRMT3->Product Catalysis Blocked by SGC 707 SAM SAM (Methyl Donor) SAM->PRMT3 Binds Active Site Substrate Histone H4 (Substrate) Substrate->PRMT3 Binds Active Site SGC707 SGC 707 (Allosteric Probe) SGC707->PRMT3 Binds Allosteric Pocket (Non-Competitive)

Mechanism of Action: SGC 707 allosterically inhibits PRMT3, blocking H4R3 asymmetric dimethylation.

Physicochemical and Pharmacological Profile

To ensure accurate dosing and control selection, refer to the quantitative parameters of SGC 707 and its inactive analog, XY1, summarized below.

Table 1: SGC 707 vs. Negative Control Parameters

Parameter SGC 707 (Active Probe) XY1 (Negative Control)
Target PRMT3 None (Inactive analog)
Mechanism Allosteric Inhibition N/A
Biochemical IC50 31 ± 2 nM > 100,000 nM
Binding Affinity (Kd) 53 ± 2 nM > 100,000 nM
Cellular EC50 (Target Engagement) ~1.3 µM (HEK293 cells) Inactive
Selectivity >100-fold over 31 other methyltransferases N/A

| Recommended Cellular Dose | 1.0 µM – 10.0 µM | Match SGC 707 concentration |

Experimental Design: Building a Self-Validating System

A trustworthy epigenetic cellular assay must differentiate between true on-target mechanisms and off-target chemotype artifacts. Your experimental workflow must incorporate a self-validating triad:

  • The Negative Control (XY1) : XY1 is a structurally similar analog of SGC 707 that lacks PRMT3 inhibitory activity[4]. Any phenotypic changes observed with SGC 707 but also observed with XY1 must be discarded as off-target scaffold effects or DMSO toxicity.

  • Target Engagement (TE) : Before measuring downstream biomarkers, you must prove the drug physically binds PRMT3 inside the living cell. This is typically achieved via Cellular Thermal Shift Assays (CETSA) or InCELL Hunter assays[5].

  • Functional Readout : The direct consequence of PRMT3 inhibition is the depletion of H4R3me2a. Because histone methylation marks have a slow biological turnover, functional readouts require longer incubation times (48–72 hours) compared to TE assays (6–24 hours)[5].

Workflow Step1 1. Cell Culture & Seeding (e.g., HEK293, A549) Step2 2. Compound Treatment (SGC 707 vs. XY1 Control) Step1->Step2 Step3 3. Cell Viability Assay (Exclude Off-Target Toxicity) Step2->Step3 Split Step3->Split Step4A 4A. Target Engagement (CETSA / InCELL Hunter) Split->Step4A 6-24 Hours Step4B 4B. Functional Readout (H4R3me2a Western Blot) Split->Step4B 48-72 Hours

Cell-based assay workflow for SGC 707, incorporating target engagement and functional validation.

Step-by-Step Cell-Based Assay Protocol

Phase A: Reagent Preparation
  • Stock Solutions : Dissolve SGC 707 and XY1 in 100% anhydrous DMSO to create 10 mM stock solutions.

  • Storage : Aliquot the stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years, or -20°C for up to 6 months.

  • Working Dilutions : Prepare working dilutions in pre-warmed complete culture media immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Phase B: Cell Culture & Treatment
  • Seeding : Seed target cells (e.g., HEK293 or A549) in 6-well plates at a density of 2×105 cells per well in standard media (e.g., DMEM + 10% FBS). Allow cells to adhere overnight.

  • Dosing : Treat cells with a concentration gradient of SGC 707 (e.g., 0.1 µM, 1.0 µM, 5.0 µM, and 10.0 µM).

  • Control Dosing : In parallel wells, treat cells with identical concentrations of the XY1 negative control and a 0.1% DMSO vehicle control.

  • Incubation : Incubate cells at 37°C with 5% CO₂.

    • For Target Engagement: Incubate for 6 to 24 hours.

    • For Functional H4R3me2a Readout: Incubate for 48 to 72 hours (replenishing media and compound every 24 hours if necessary) due to the slow turnover rate of methylated arginine residues[5].

Phase C: Target Engagement via Cellular Thermal Shift Assay (CETSA)
  • Following the 6–24 hour incubation, harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Divide the cell suspension into PCR tubes (approx. 1×106 cells/tube).

  • Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Collect the supernatant (soluble fraction) and analyze via Western blot using a primary antibody against PRMT3. Expected Result: SGC 707 will thermally stabilize PRMT3, shifting its melting curve to a higher temperature compared to the DMSO and XY1 controls.

Phase D: Functional Readout (Histone Extraction & Western Blot)
  • Following the 48–72 hour incubation, harvest cells and perform an acid extraction of histones (standard RIPA buffer often fails to efficiently extract tightly chromatin-bound histones).

  • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) and lyse on ice for 10 minutes. Centrifuge and discard the supernatant.

  • Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C to extract basic histone proteins.

  • Centrifuge at max speed; collect the supernatant and neutralize with 1/10th volume of 2 M NaOH.

  • Resolve the histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe with an anti-H4R3me2a primary antibody and an anti-Total H4 antibody (as a loading control). Expected Result: A dose-dependent decrease in H4R3me2a levels in SGC 707-treated cells, with no change in XY1-treated cells[5].

Data Interpretation & Troubleshooting

  • High Cytotoxicity Observed : If cell viability drops significantly, check the XY1 control wells. If XY1 also causes toxicity, the effect is likely an off-target scaffold artifact or due to high DMSO concentrations. Ensure DMSO is strictly ≤0.1% .

  • Target Engagement Confirmed, but No Change in H4R3me2a : This is a classic hallmark of insufficient incubation time. Arginine methylation is a highly stable epigenetic mark. Extend the compound incubation time to 72 or 96 hours to allow for natural histone turnover and dilution of the pre-existing methylated pool.

Sources

Method

Application Note: In Vivo Dosing Strategies and Formulation Protocols for SGC 707 (PRMT3 Inhibitor) in Mouse Models

Target Audience: Research Scientists, In Vivo Pharmacologists, and Preclinical Drug Development Professionals Focus Areas: Epigenetics, Antiviral Immunity, Cardiovascular Pathogenesis, and Oncology Executive Summary and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, In Vivo Pharmacologists, and Preclinical Drug Development Professionals Focus Areas: Epigenetics, Antiviral Immunity, Cardiovascular Pathogenesis, and Oncology

Executive Summary and Mechanistic Rationale

SGC 707 is a first-in-class, highly potent (IC50 = 31 nM, Kd = 53 nM), and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3)[1]. Unlike competitive inhibitors that target the highly conserved SAM-binding pocket, SGC 707 binds to an allosteric site, ensuring exceptional selectivity over other methyltransferases.

Recent preclinical advancements (as of early 2026) have expanded the utility of SGC 707 far beyond basic epigenetic profiling. In vivo mouse studies have demonstrated its profound efficacy in modulating two distinct biological axes:

  • Antiviral Innate Immunity: PRMT3 negatively regulates cytosolic sensors (RIG-I, MDA5, and cGAS) via asymmetric dimethylation. SGC 707 prevents this methylation, thereby hyper-sensitizing the Type I Interferon (IFN) response and protecting mice against RNA and DNA viral infections[2].

  • Cardiovascular and Metabolic Disease: PRMT3 stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)[3][4]. SGC 707 administration mitigates glycolysis-driven vascular calcification in Chronic Kidney Disease (CKD) models and alleviates aortic valve calcification in hyperlipidemic mice[3][4].

Mechanistic Pathway of SGC 707

G SGC707 SGC 707 (Allosteric Inhibitor) PRMT3 PRMT3 (Arginine Methyltransferase) SGC707->PRMT3 Inhibits (Kd=53nM) RIGI RIG-I / MDA5 / cGAS (Cytosolic Sensors) PRMT3->RIGI Asymmetric Dimethylation (Inhibits Sensors) HIF1A HIF-1α & PCSK9 (Metabolic/Osteogenic) PRMT3->HIF1A Methylates & Stabilizes IFN Type I Interferon Response (Antiviral Immunity) RIGI->IFN Activation CALC Vascular & Valve Calcification (Pathogenesis) HIF1A->CALC Promotes

Fig 1: SGC 707 mechanism of action altering antiviral immunity and cardiovascular calcification.

In Vivo Dosing Parameters

SGC 707 exhibits favorable bioavailability when administered via Intraperitoneal (IP) injection. Due to its rapid clearance profile in murine models, dosing frequency must be tailored to the specific pharmacodynamic goals of the study. The maximum tolerated dose (MTD) in standard mouse models exceeds 30 mg/kg without significant body weight loss or overt toxicity[5].

Quantitative Dosing Summary for Mouse Models
Disease Model / ApplicationMouse StrainRecommended DoseRouteFrequencyPrimary Readout
Hepatic Steatosis LDLR Knockout10 mg/kgIP3 times/week for 3 weeks50% reduction in liver triglycerides; 32% lower plasma triglycerides[1].
Aortic Valve Calcification ApoE-/- (High Cholesterol Diet)15 - 30 mg/kgIPDaily or Every Other DayImproved aortic valve hemodynamics; reduced PCSK9 stability[4].
Vascular Calcification (CKD) C57BL/6 (High Ca/P Diet)10 - 20 mg/kgIPDaily for 4 weeksReduced calcium deposition; downregulation of GLUT1/PKM2[3].
Antiviral Immunity Wild-Type (C57BL/6)10 - 30 mg/kgIPDaily (Pre- and Post-Infection)Enhanced RNA/DNA binding to RIG-I/cGAS; increased survival[2].

Formulation Causality and Protocol

The Challenge: SGC 707 is highly hydrophobic. Attempting to dissolve it directly in aqueous buffers (like PBS or Saline) will result in immediate precipitation, leading to inaccurate dosing, poor absorption, and localized tissue necrosis at the injection site.

The Solution: A highly optimized, multi-component vehicle system is required. The standard validated vehicle for SGC 707 is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1].

  • DMSO (10%): Acts as the primary solvent to disrupt the crystalline lattice of the lyophilized powder.

  • PEG300 (40%): A co-solvent that lowers the dielectric constant of the solution, preventing rapid nucleation when the aqueous phase is introduced.

  • Tween-80 (5%): A non-ionic surfactant. It forms micelles around the hydrophobic SGC 707 molecules, keeping them in a stable colloidal suspension.

  • Saline (45%): Provides the isotonic aqueous bulk phase necessary for physiological compatibility and to minimize injection site pain.

Step-by-Step Self-Validating Formulation Protocol

Note: SGC 707 working solutions must be prepared fresh daily. Do not store the final aqueous mixture, as the compound will gradually precipitate over 12-24 hours[1].

Materials Required:

  • SGC 707 powder (Stored at -20°C or -80°C)[1]

  • Anhydrous DMSO (Cell culture grade)

  • PEG300

  • Tween-80

  • 0.9% Sterile Saline

Step 1: Preparation of the Master Stock (100% DMSO)

  • Equilibrate the SGC 707 vial to room temperature for 30 minutes before opening to prevent condensation.

  • Dissolve SGC 707 in 100% DMSO to create a highly concentrated stock (e.g., 50 mg/mL).

  • Validation Check: The solution must be completely clear and colorless to pale yellow. If particulates remain, vortex and sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot and store this stock at -80°C (stable for up to 2 years)[1].

Step 2: Preparation of the Daily Working Solution (Example for a 2.5 mg/mL solution) To dose a 25g mouse at 10 mg/kg, you need 0.25 mg of drug. A 100 µL injection volume requires a 2.5 mg/mL working solution.

  • Add DMSO Stock: Pipette 100 µL of the 25 mg/mL SGC 707 DMSO stock into a sterile glass vial. (This constitutes the 10% DMSO fraction).

  • Add Co-solvent: Add 400 µL of PEG300. Vortex vigorously for 15 seconds.

  • Add Surfactant: Add 50 µL of Tween-80. Vortex vigorously for 30 seconds.

    • Critical Causality Step: The Tween-80 must be fully integrated with the PEG300/DMSO mixture before adding water, or the micelles will not form correctly.

  • Add Aqueous Phase: Add 450 µL of 0.9% Saline dropwise (1 drop per second) while continuously vortexing the vial.

  • Validation Check: Hold the vial to the light. The final solution (1 mL total) should be clear. If phase separation or a milky cloudiness occurs, sonicate the vial at 37°C for 5–10 minutes until clear[1]. If it does not clear, the formulation has failed and must be discarded.

In Vivo Administration Protocol (Intraperitoneal)

  • Preparation: Draw the validated, clear SGC 707 working solution into a 1 mL syringe using a 27G or 29G needle. Ensure no air bubbles are present.

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so its head is angled slightly downward (approx. 30 degrees) to allow the visceral organs to shift cranially, reducing the risk of intestinal puncture.

  • Injection: Identify the lower right quadrant of the abdomen (to avoid the cecum located on the left). Insert the needle at a 30-45 degree angle, penetrating just through the abdominal wall (approx. 3-5 mm deep).

  • Aspiration Check: Self-Validating Step: Gently pull back on the plunger. If fluid (urine/intestinal contents) or blood enters the hub, withdraw immediately and discard the syringe. If negative, inject the solution smoothly over 2-3 seconds.

  • Post-Injection Monitoring: Monitor the animal for 15 minutes post-injection for signs of acute distress (writhing, lethargy), which may indicate a localized reaction to the vehicle or an improper injection technique. Monitor body weight daily; a loss of >10% baseline weight warrants a dosage reduction.

References

  • National Institutes of Health (NIH) / PMC. "PRMT3 methylates HIF-1α to enhance the vascular calcification induced by chronic kidney disease". Source: nih.gov. URL:[Link][3]

  • American Heart Association (AHA) Journals. "PRMT3-Mediated Arginine Methylation Stabilizes PCSK9 to Promote Aortic Valve Calcification". Source: ahajournals.org. URL:[Link][4]

  • MDPI. "Loss of 4.1B Drives PRMT3-Mediated Regulation of GBM Brain Tumour Stem Cell Growth". Source: mdpi.com. URL:[Link][6]

  • Proceedings of the National Academy of Sciences (PNAS). "Asymmetric arginine dimethylation of cytosolic RNA and DNA sensors by PRMT3 attenuates antiviral innate immunity". Source: pnas.org. URL:[Link][2]

Sources

Application

Application Notes and Protocols: SGC 707 Treatment of HEK293 Cells

Abstract & Introduction This document provides a comprehensive guide for researchers utilizing SGC 707, a potent and selective chemical probe, to investigate the function of Protein Arginine Methyltransferase 3 (PRMT3) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This document provides a comprehensive guide for researchers utilizing SGC 707, a potent and selective chemical probe, to investigate the function of Protein Arginine Methyltransferase 3 (PRMT3) in Human Embryonic Kidney 293 (HEK293) cells. SGC 707 is a cell-active, allosteric inhibitor of PRMT3, an enzyme that plays a crucial role in processes such as ribosome biogenesis by catalyzing the asymmetric dimethylation of arginine residues on various protein substrates.[1][2] HEK293 cells are a widely used and well-characterized cell line in biomedical research due to their robust growth and high transfectability, making them an excellent model system for studying cellular pathways and the effects of small molecule inhibitors.[3][4]

These application notes offer detailed, field-proven protocols for the culture of HEK293 cells, treatment with SGC 707, and subsequent downstream analyses to validate target engagement and assess cellular phenotypes. The methodologies described herein are designed to ensure scientific rigor through the inclusion of critical controls and to provide insights into the causality behind experimental choices. We will cover protocols for confirming the direct interaction of SGC 707 with PRMT3 in a cellular context using the Cellular Thermal Shift Assay (CETSA), quantifying effects on cell viability via the MTT assay, and analyzing changes in substrate methylation levels through Western Blotting.

Mechanism of Action: Allosteric Inhibition of PRMT3

SGC 707 is distinguished by its allosteric mode of inhibition.[2][5] Unlike orthosteric inhibitors that compete with the native substrate or cofactor at the enzyme's active site, SGC 707 binds to a distinct, induced pocket on the PRMT3 enzyme.[2] This binding event does not compete with the S-adenosylmethionine (SAM) cofactor, but rather prevents the catalytic activity of the enzyme.[5] This allosteric mechanism confers high selectivity for PRMT3 over other methyltransferases.[1][5][6]

The primary function of PRMT3 is to catalyze the transfer of methyl groups from SAM to arginine residues on substrate proteins, resulting in asymmetrically dimethylated arginine (ADMA). By inhibiting PRMT3, SGC 707 treatment is expected to lead to a dose-dependent reduction in the levels of ADMA on its specific cellular substrates, such as Histone H4 Arginine 3 (H4R3).[6]

SGC707_Mechanism cluster_0 PRMT3 Catalytic Cycle cluster_1 Inhibition by SGC 707 SAM SAM (Methyl Donor) PRMT3 PRMT3 Enzyme SAM->PRMT3 Binds Substrate Protein Substrate (e.g., Histone H4) Substrate->PRMT3 Binds Methylated_Substrate Asymmetrically Dimethylated Substrate (ADMA) PRMT3->Methylated_Substrate Catalyzes Methylation PRMT3->Methylated_Substrate SGC707 SGC 707 SGC707->PRMT3 Allosteric Binding

Caption: Mechanism of SGC 707 allosteric inhibition of PRMT3.

Properties and Handling of SGC 707

Proper handling and preparation of SGC 707 are critical for reproducible results. The table below summarizes its key properties.

PropertyValueSource(s)
Target Protein Arginine Methyltransferase 3 (PRMT3)[1][5]
Inhibition Mode Allosteric, Non-competitive with SAM[2][5]
In Vitro IC₅₀ ~31 nM[1][2][7]
In Vitro KD ~53 nM[1][2][7]
Cellular EC₅₀ (HEK293) ~1.3 µM (for PRMT3 stabilization)[1][8]
Molecular Weight 298.34 g/mol
Solubility Soluble in DMSO (e.g., to 100 mM)[8]
Recommended Negative Control XY1 (structurally similar, inactive)[5]
Preparation of Stock Solutions

Causality Note: SGC 707 is highly soluble in dimethyl sulfoxide (DMSO). Preparing a concentrated stock solution in DMSO allows for minimal solvent addition to cell culture media, reducing potential solvent-induced cytotoxicity. It is crucial to use anhydrous DMSO to prevent compound precipitation.

  • To prepare a 10 mM stock solution, dissolve 2.98 mg of SGC 707 (MW: 298.34) in 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C or -80°C for long-term stability.[8] When stored at -80°C, the stock solution is stable for up to two years.[8]

Experimental Protocols for HEK293 Cells

HEK293 Cell Culture and Maintenance

Expert Insight: Maintaining healthy, sub-confluent HEK293 cells is paramount for experimental consistency. Over-confluent cultures can exhibit altered metabolic rates and stress responses, which can confound the results of viability and signaling assays. A passage ratio of 1:3 to 1:6 is generally recommended to maintain exponential growth.[3]

  • Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][9]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach cells using a suitable volume of Trypsin-EDTA solution.[3][10]

  • Neutralization & Seeding: Neutralize trypsin with complete culture medium, centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.[3]

General Protocol for SGC 707 Treatment
  • Cell Seeding: Seed HEK293 cells in the appropriate culture plates (e.g., 96-well for MTT, 6-well for Western Blot) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of analysis. For example, seed 2.5 x 10⁵ cells per well in a 12-well plate for protein analysis.[11]

  • Incubation: Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Thaw an aliquot of the 10 mM SGC 707 stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0.1 µM to 10 µM.[8]

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration SGC 707 treatment group. This is critical to distinguish the effects of the compound from the effects of the solvent.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentrations of SGC 707 or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. A 6-hour incubation is often sufficient to observe target engagement, while longer periods (24-72 hours) may be required to assess effects on cell viability or downstream pathways.[1][8]

Downstream Assays & Analysis

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Trustworthiness Principle: CETSA provides direct evidence of target engagement in an unperturbed cellular environment.[12][13] The principle is that ligand binding stabilizes the target protein (PRMT3), increasing its resistance to thermal denaturation. This stabilization is observed as more soluble PRMT3 remaining in the cell lysate after heat shock compared to untreated or vehicle-treated controls.[13]

CETSA_Workflow start Seed HEK293 Cells treat Treat with SGC 707 or Vehicle Control start->treat heat Apply Thermal Gradient (Heat Shock) treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Analyze Soluble PRMT3 by Western Blot collect->wb end Determine Thermal Shift wb->end MTT_Workflow start Seed HEK293 in 96-well Plate treat Treat with SGC 707 Dilutions (e.g., 24-72h) start->treat add_mtt Add MTT Reagent (0.5 mg/mL final conc.) treat->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of Formazan) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize incubate_sol Incubate until Crystals Dissolve (e.g., 15 min with shaking) solubilize->incubate_sol read Read Absorbance (570 nm) incubate_sol->read end Calculate % Cell Viability read->end

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight. [14]2. Treatment: Treat cells with a range of SGC 707 concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [15][16]4. Incubation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible. [16]5. Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [14]6. Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. [16][17]7. Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Analysis of Protein Methylation: Western Blot

Self-Validating System: To confirm that SGC 707 is inhibiting PRMT3's enzymatic activity in cells, Western blotting can be used to detect changes in the methylation status of known PRMT3 substrates. A successful experiment will show a dose-dependent decrease in the signal from a methylation-specific antibody (e.g., anti-ADMA or anti-H4R3me2a) in SGC 707-treated cells, while the total protein levels of the substrate and a loading control (e.g., GAPDH or β-actin) remain unchanged.

WB_Workflow start Treat Cells with SGC 707 lyse Harvest & Lyse Cells (RIPA buffer + inhibitors) start->lyse quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify sds_page Separate Proteins by SDS-PAGE quantify->sds_page transfer Transfer Proteins to PVDF or Nitrocellulose Membrane sds_page->transfer block Block Membrane (5% BSA or Milk) transfer->block probe Incubate with Primary Antibodies (e.g., anti-H4R3me2a, anti-Total H4) block->probe wash_probe Wash & Incubate with Secondary Antibody probe->wash_probe detect Detect Signal (Chemiluminescence or Fluorescence) wash_probe->detect end Analyze Band Intensities detect->end

Caption: Workflow for Western Blot analysis of protein methylation.

Protocol:

  • Treatment & Lysis: Treat HEK293 cells in 6-well plates with SGC 707 for 24-48 hours. Harvest and lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [18]2. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [18]3. SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an appropriate percentage polyacrylamide gel. [19]4. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [20]5. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). [20]6. Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use an antibody specific to a methylated substrate of PRMT3 (e.g., anti-H4R3me2a) and an antibody for the total level of that substrate (e.g., anti-Histone H4) as a control. A loading control antibody (e.g., anti-GAPDH) is also essential.

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [21]Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the methylated protein signal to the total protein signal and the loading control.

References

  • Current time information in Miami, FL, US. (n.d.). Google.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved March 31, 2026, from [Link]

  • SGC707. (n.d.). Structural Genomics Consortium. Retrieved March 31, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved March 31, 2026, from [Link]

  • Kaniskan, H. Ü., et al. (2015). A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). Angewandte Chemie International Edition, 54(17), 5166-5170. Retrieved March 31, 2026, from [Link]

  • A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Western Blot Protocol: Cell Lysis, Mammalian Cells. (n.d.). Bio-Rad Antibodies. Retrieved March 31, 2026, from [Link]

  • Evaluating GPNMB ACD mutants by Western Blotting and immunofluorescence. (2023, November 13). Protocols.io. Retrieved March 31, 2026, from [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. (2024, July 3). The Scientist. Retrieved March 31, 2026, from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 31, 2026, from [Link]

  • Human Embryonic Kidney HEK293 Cells as a Model to Study SMVT-Independent Transport of Biotin and Biotin-Furnished Nanoparticles in Targeted Therapy. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Proteasome Inhibitors Alter Levels of Intracellular Peptides in HEK293T and SH-SY5Y Cells. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Experiments in HEK-293 cells. (2025, June 6). Protocols.io. Retrieved March 31, 2026, from [Link]

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. (2025, September 2). Ubigene. Retrieved March 31, 2026, from [Link]

  • HEK293 Maintenance. (n.d.). OpenWetWare. Retrieved March 31, 2026, from [Link]

  • Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. (2021, July 2). MDPI. Retrieved March 31, 2026, from [Link]

  • HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). (n.d.). Protocols.io. Retrieved March 31, 2026, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, February 8). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. Retrieved March 31, 2026, from [Link]

  • Supplementary Fig. 1. Cytotoxicity to HEK293 cells. (n.d.). Royal Society of Chemistry. Retrieved March 31, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. Retrieved March 31, 2026, from [Link]

Sources

Method

Application Note: Profiling PRMT3 Inhibition via SGC 707 using H4R3me2a Western Blot Analysis

Introduction & Scientific Rationale Protein Arginine Methyltransferase 3 (PRMT3) is a Type I methyltransferase responsible for catalyzing the asymmetric dimethylation of arginine residues on various proteins, including H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Protein Arginine Methyltransferase 3 (PRMT3) is a Type I methyltransferase responsible for catalyzing the asymmetric dimethylation of arginine residues on various proteins, including Histone H4 at Arginine 3 (H4R3me2a)[1]. Aberrant PRMT3 activity is heavily implicated in metabolic dysregulation, lipogenesis, and oncogenesis, making it a critical target for epigenetic drug development[1].

SGC 707 is a first-in-class, highly potent, and cell-permeable allosteric inhibitor of PRMT3[2]. Unlike traditional SAM-competitive inhibitors which often suffer from off-target cross-reactivity with other methyltransferases, SGC 707 binds to an allosteric pocket[1]. This induces a conformational change that non-competitively prevents both the SAM cofactor and the peptide substrate from binding[1]. This unique mechanism confers exceptional selectivity, making SGC 707 the gold-standard chemical probe for isolating PRMT3-specific epigenetic signaling in cellular assays[3].

Mechanism of Action

Mechanism SGC707 SGC 707 (Allosteric Inhibitor) PRMT3 PRMT3 (Active Enzyme) SGC707->PRMT3 Binds Allosteric Site PRMT3_Inact PRMT3-SGC707 (Inactive Complex) PRMT3->PRMT3_Inact Conformational Change H4R3me2a H4R3me2a (Asymmetric Dimethylation) PRMT3->H4R3me2a Catalyzes (SAM donor) PRMT3_Inact->H4R3me2a Inhibits H4 Histone H4 (Unmethylated R3) H4->H4R3me2a Methylation

Mechanism of PRMT3 inhibition by SGC 707 and its effect on H4R3me2a levels.

Quantitative Pharmacological Profile

To properly design a dosing regimen for Western blot analysis, it is critical to understand the biochemical and cellular parameters of SGC 707.

PropertyValueScientific Significance
Target PRMT3Type I Arginine Methyltransferase[1]
IC50 (Biochemical) 31 ± 2 nMExceptional in vitro potency[1]
Kd (Binding Affinity) 53 ± 2 nMStrong, stable target engagement[2]
Selectivity >100-foldSelective against 31 other methyltransferases and 250+ non-epigenetic targets[3]
Inhibition Mode AllostericNon-competitive with SAM and peptide substrate[1]
Cellular EC50 (HEK293) 1.3 µMExcellent cell permeability and target stabilization in live cells[4]

Experimental Design: Building a Self-Validating System

To ensure high trustworthiness and rigorous scientific integrity (E-E-A-T), a Western blot assay measuring epigenetic marks must be internally controlled to rule out artifacts.

  • The Negative Chemical Control (XY1): XY1 is a structurally similar analog to SGC 707 but lacks PRMT3 inhibitory activity (IC50 > 100,000 nM)[5]. Including an XY1 treatment arm proves that any observed reduction in H4R3me2a is due to specific PRMT3 inhibition, rather than off-target chemotoxicity of the molecular scaffold[5].

  • The Genetic Control (E335Q): Co-transfecting a cohort of cells with a catalytically dead PRMT3 mutant (E335Q) establishes the absolute baseline of H4R3me2a independent of PRMT3 activity[5]. SGC 707 treatment (e.g., at 1 µM) should reduce H4R3me2a levels to match those seen in E335Q-expressing cells[1].

  • Histone Acid Extraction: Standard RIPA buffer fails to efficiently solubilize chromatin-bound histones. Acid extraction breaks the electrostatic interactions between highly basic histones and the negatively charged DNA backbone, yielding high-purity histones and eliminating cytoplasmic background noise on the blot.

  • Loading Control Causality: The H4R3me2a signal must be normalized to Total Histone H4, not standard housekeeping genes like GAPDH or Actin. This isolates the variable of methylation from potential fluctuations in total histone expression or extraction efficiency.

Step-by-Step Protocol: H4R3me2a Western Blotting

Workflow Step1 1. Cell Culture & Treatment HEK293 cells + SGC 707 (0.1-10 µM) Step2 2. Histone Acid Extraction Enrich basic proteins, 0.2M HCl Step1->Step2 Step3 3. SDS-PAGE Resolve on 15% Polyacrylamide Gel Step2->Step3 Step4 4. Western Transfer Transfer to 0.2 µm PVDF Membrane Step3->Step4 Step5 5. Immunodetection Primary: Anti-H4R3me2a & Anti-H4 Step4->Step5

Step-by-step workflow for SGC 707 treatment and H4R3me2a Western blot analysis.

Phase 1: Cell Culture and Target Engagement
  • Seed HEK293 or A549 cells in 6-well plates to achieve 70% confluency on the day of treatment[4].

  • Prepare SGC 707 stock solutions in DMSO. (Note: SGC 707 is soluble in DMSO up to 100 mM[6])

  • Treat cells with a dose-response gradient of SGC 707 (0.1 µM, 1.0 µM, 5.0 µM, 10.0 µM). Treat control wells with an equivalent concentration of XY1 or DMSO vehicle[5].

  • Incubate for 24 to 72 hours. SGC 707 stabilizes PRMT3 and reduces endogenous H4R3me2a levels within 24 hours[4].

Phase 2: Histone Acid Extraction
  • Harvest cells by trypsinization, wash twice with ice-cold PBS, and pellet at 300 x g for 5 minutes.

  • Resuspend the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitors). Incubate on ice for 10 minutes to lyse cell membranes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in 0.2 M HCl (approx. 100 µL per 10^6 cells). Incubate overnight at 4°C to acid-extract the histones.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant (containing histones) to a new tube.

  • Neutralize the pH by adding 1/10th volume of 2 M NaOH. Determine protein concentration via Bradford assay.

Phase 3: SDS-PAGE and Transfer
  • Load 10–20 µg of histone extract per well onto a 15% SDS-PAGE gel. (Causality: Histone H4 is a small protein (~11 kDa); a high-percentage gel is required for proper resolution).

  • Transfer proteins to a 0.2 µm PVDF membrane . (Critical: Do not use standard 0.45 µm membranes, as the 11 kDa H4 protein will blow through the pores during transfer).

  • Perform transfer at 100V for 1 hour in standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).

Phase 4: Immunoblotting and Quantification
  • Block the membrane in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C:

    • Anti-H4R3me2a (Target)

    • Anti-Total H4 (Loading Control)

  • Wash 3x with TBST for 5 minutes each.

  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop using ECL substrate and image. Quantify band densitometry, expressing the final data as a ratio of H4R3me2a / Total H4.

References

  • Title: A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) Source: PubMed Central (NIH) URL: [Link]

  • Title: SGC707 A Chemical Probe for PRMT3 Source: Structural Genomics Consortium (SGC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: SGC 707 Concentration Troubleshooting &amp; FAQs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in determining the optimal cellular concentr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in determining the optimal cellular concentration of SGC 707 , a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3).

This guide bypasses generic advice to focus on the mechanistic causality behind experimental choices, ensuring your assay design is robust, reproducible, and self-validating.

Q1: What is the recommended starting concentration range for SGC 707 in cell-based assays? A: The recommended working range for SGC 707 in cellular assays is between 10 nM and 10 µM . While the biochemical IC50 of SGC 707 is ~31 nM, cellular efficacy typically requires higher concentrations (100 nM to 2 µM) due to factors like cell membrane permeability, intracellular drug accumulation, and the high intracellular concentration of PRMT3. We strongly recommend performing a 6-point dose-response curve (e.g., 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) to empirically determine the optimal dose for your specific cell line.

Q2: Why am I seeing a discrepancy between target engagement (EC50) and functional inhibition (IC50) in my cells? A: This is a common and expected phenomenon rooted in the drug's mechanism of action. SGC 707 is an allosteric inhibitor; it binds to a pocket distinct from the SAM (S-adenosylmethionine) or peptide substrate binding sites, trapping PRMT3 in an inactive conformation .

  • Target Engagement (EC50): Assays like InCELL Hunter or CETSA measure physical binding to the protein. In HEK293 cells, the binding EC50 is ~1.3 µM to 1.8 µM.

  • Functional Inhibition (IC50): Assays measuring the downstream epigenetic mark (e.g., asymmetric dimethylation of Histone H4 at Arginine 3, or H4R3me2a) often show an IC50 of ~91 nM to 225 nM . Causality: You do not need 100% target occupancy to achieve a near-complete blockade of downstream methylation. The enzymatic turnover rate and the half-life of the histone mark dictate the functional readout, making the functional IC50 appear more potent than the physical binding EC50.

Q3: How do I ensure the effects I observe are genuinely due to PRMT3 inhibition and not off-target toxicity? A: A self-validating experimental system is mandatory in epigenetic pharmacology. You must run XY1 , the structurally matched inactive negative control for SGC 707, in parallel at the exact same concentrations. XY1 has a biochemical IC50 >100,000 nM. If a phenotypic change occurs with SGC 707 but also occurs with XY1, the effect is an off-target artifact of the chemical scaffold. Furthermore, SGC 707 exhibits modest off-target activity against receptors like HTR2B only at concentrations ≥10 µM . Therefore, cap your maximum cellular dose at 10 µM to maintain >100-fold selectivity.

Part 2: Quantitative Data Summary

Use the following benchmark data to calibrate your internal assays. Variations beyond 3-fold from these metrics suggest issues with cell line passage number, compound degradation, or assay sensitivity.

ParameterValueCell Line / Assay SystemReference
Biochemical IC50 31 nMScintillation proximity assay (in vitro)
Biochemical Kd 53 nMIsothermal Titration Calorimetry (ITC)
Cellular Target Engagement (EC50) ~1.3 µM - 1.8 µMHEK293 / A549 (InCELL Hunter Assay)
Cellular Functional IC50 91 nM - 225 nMHEK293 (H4R3me2a Western Blot)
Recommended Working Range 10 nM - 10 µMVarious cellular models

Part 3: Mechanistic & Workflow Visualizations

Mechanism SGC707 SGC 707 (Allosteric Inhibitor) PRMT3_Allo PRMT3 Allosteric Site SGC707->PRMT3_Allo Binds (Kd = 53 nM) PRMT3_Active PRMT3 Active Site PRMT3_Allo->PRMT3_Active Conformational Change (Non-competitive Inhibition) Product H4R3me2a (Methylated) PRMT3_Active->Product Catalysis Blocked SAM SAM (Cofactor) SAM->PRMT3_Active Binds Substrate Histone H4 (Substrate) Substrate->PRMT3_Active Binds

Mechanism of PRMT3 allosteric inhibition by SGC 707 blocking H4R3me2a formation.

Workflow Start 1. Cell Preparation Seed target cells (e.g., HEK293) Treat 2. Compound Treatment Dose-response: 10 nM to 10 µM Start->Treat Control 3. Negative Control Parallel treatment with XY1 Start->Control Assay1 4a. Target Engagement InCELL Hunter / CETSA Treat->Assay1 Assay2 4b. Functional Readout Western Blot (H4R3me2a) Treat->Assay2 Assay3 Assay3 Treat->Assay3 Control->Assay1 Control->Assay2 Optimal 5. Determine Optimal Dose Max inhibition + Min off-target Assay1->Optimal Assay2->Optimal Assay3->Optimal

Systematic workflow for determining the optimal cellular concentration of SGC 707.

Part 4: Step-by-Step Experimental Protocol

Validation of PRMT3 Inhibition via H4R3me2a Western Blot To accurately determine the optimal functional concentration of SGC 707, you must measure the reduction of its direct substrate product (H4R3me2a).

Rationale/Causality: Standard RIPA buffer cell lysis often traps chromatin-bound histones in the insoluble pellet, leading to highly variable Western blot signals. This protocol utilizes an acid-extraction method to isolate histones, drastically improving the signal-to-noise ratio for epigenetic marks.

Step 1: Cell Seeding & Treatment

  • Seed HEK293 (or your target cells) at 3×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Prepare 10 mM stock solutions of SGC 707 and the negative control XY1 in 100% DMSO.

  • Perform serial dilutions in culture media to achieve final concentrations of: Vehicle (DMSO), 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

    • Critical Step: Ensure the final DMSO concentration is normalized to exactly 0.1% (v/v) across all wells to prevent solvent-induced toxicity.

  • Treat cells for 48 hours .

    • Causality: Epigenetic marks have slow turnover rates. A 48-hour incubation allows sufficient time for existing H4R3me2a marks to be diluted by cell division or removed by demethylases while PRMT3 is inhibited.

Step 2: Histone Acid Extraction

  • Harvest cells by trypsinization, wash twice with ice-cold PBS, and pellet at 300 x g for 5 minutes.

  • Resuspend the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3) at a cell density of 107 cells/mL. Lyse on ice for 10 minutes.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).

  • Resuspend the pellet (nuclei) in 0.2 N HCl (approx. 50 µL per 106 cells). Incubate overnight at 4°C on a rotating wheel to extract basic histone proteins.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C. Save the supernatant (contains histones) and neutralize by adding 1/10th volume of 2 M NaOH.

Step 3: Immunoblotting & Quantification

  • Determine protein concentration using a Bradford assay (BCA is incompatible with acid-extracted samples).

  • Load 5–10 µg of histone extract per lane on a 15% SDS-PAGE gel. Transfer to a PVDF membrane (0.2 µm pore size is recommended for low molecular weight histones).

  • Block with 5% BSA in TBST for 1 hour.

  • Probe with primary antibodies overnight at 4°C:

    • Anti-H4R3me2a (Functional readout of PRMT3 activity)

    • Anti-Total H4 (Loading control)

  • Wash, incubate with secondary HRP-conjugated antibodies, and develop using ECL.

  • Data Analysis: Perform densitometry. Normalize the H4R3me2a signal to the Total H4 signal for each lane. Plot the normalized values against the log of the SGC 707 concentration to calculate your specific cellular IC50.

References

  • Chemical Probes Portal. (2017). SGC707. Chemical Probes Portal. Available at: [Link]

  • Kaniskan, H. Ü., et al. (2015). A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). Angewandte Chemie International Edition, 54(17), 5166-5170. Available at:[Link]

  • Structural Genomics Consortium (SGC). SGC707: A Chemical Probe for PRMT3. The SGC. Available at:[Link]

Optimization

Quantitative Pharmacological Profile of SGC 707

Welcome to the SGC 707 Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot unexpected results when wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SGC 707 Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot unexpected results when working with SGC 707.

SGC 707 is a first-in-class, highly potent, and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3)[1]. Successful application of this chemical probe requires a deep understanding of its unique allosteric mechanism, cellular permeability, and substrate specificity. This guide focuses on the causality behind experimental anomalies and provides self-validating protocols to ensure data integrity.

Understanding the baseline metrics of SGC 707 is the first step in troubleshooting. Deviations from these parameters often indicate assay design flaws rather than probe failure.

ParameterValueCausality / Significance
Biochemical IC50 31 ± 2 nMHighly potent in cell-free biochemical assays[1].
Binding Affinity (KD) 53 ± 2 nMConfirms direct target engagement via Isothermal Titration Calorimetry (ITC)[2].
Cellular IC50 < 1 µMRequires higher concentrations in vitro due to cellular permeability barriers and target competition[2].
Selectivity >100-foldExceptionally selective against 31 other methyltransferases and >250 non-epigenetic targets[3].
Mechanism of Action AllostericNon-competitive with S-adenosylmethionine (SAM) and peptide substrates[2].

PRMT3 Allosteric Inhibition Mechanism

G PRMT3 PRMT3 (Apo Enzyme) ActiveComplex Active PRMT3 Complex PRMT3->ActiveComplex Binds SAM & Substrate InactiveComplex Inactive PRMT3-SGC707 Complex PRMT3->InactiveComplex Allosteric Binding SAM SAM (Cofactor) SAM->ActiveComplex Substrate Substrate (e.g., H4, RPS2) Substrate->ActiveComplex SGC707 SGC 707 (Allosteric Probe) SGC707->InactiveComplex KD = 53 nM Methylated Asymmetric Dimethylation (e.g., H4R3me2a) ActiveComplex->Methylated Catalysis InactiveComplex->ActiveComplex Prevents proper alignment

Mechanism of allosteric inhibition of PRMT3 by SGC 707.

Troubleshooting FAQs: Interpreting Unexpected Results

Q1: Why am I not seeing a shift in IC50 when I vary the SAM concentration in my biochemical assay? A1: This is an expected result, not an error. Unlike many methyltransferase inhibitors that compete with the cofactor S-adenosylmethionine (SAM) at the active site, SGC 707 is an allosteric inhibitor ([1]). It binds to a distinct allosteric pocket, locking PRMT3 in an inactive conformation that prevents proper substrate and cofactor alignment[3]. Because it does not bind the SAM pocket, its inhibition is non-competitive with respect to SAM. If you are trying to validate the assay, varying SAM concentrations should yield a consistent IC50[2].

Q2: I treated my cells with 5 µM SGC 707 for 48 hours, but a Western blot using a pan-asymmetric dimethylarginine (ADMA) antibody shows no global reduction in methylation. Why? A2: This is the most common pitfall when working with PRMT3 probes. PRMT1 is responsible for approximately 85% of all cellular asymmetric dimethylation. PRMT3, while also a Type I PRMT, targets a highly specific and much smaller subset of proteins, such as the 40S ribosomal protein S2 (RPS2) and histone H4 (H4R3)[1]. Troubleshooting Action: Do not use pan-ADMA antibodies to validate SGC 707 efficacy. Instead, use specific antibodies against known PRMT3 substrates, such as H4R3me2a ([4]).

Q3: My cellular assay shows high toxicity and compound precipitation when using SGC 707 at 50 µM. How do I resolve this? A3: SGC 707 is highly potent, with a cellular IC50 of < 1 µM[2]. Using concentrations as high as 50 µM exceeds the necessary therapeutic window and leads to compound aggregation in aqueous media, as well as potential off-target effects. Troubleshooting Action: Cap your cellular treatments at 10 µM. Always include the structurally similar but inactive negative control probe, XY1 (IC50 > 100,000 nM), to differentiate between on-target PRMT3 inhibition and non-specific toxicity ([2]).

Q4: I am planning an in vivo study using SGC 707, but I am observing inconsistent pharmacokinetic (PK) profiles. A4: SGC 707 is bioavailable and suitable for animal studies, but proper formulation and dosing are critical. In CD-1 mice, an intraperitoneal (IP) injection of 30 mg/kg provides a peak plasma level of ~38,000 nM, remaining above 208 nM at 6 hours post-injection (well above the cellular IC50)[5]. Troubleshooting Action: Ensure your formulation vehicle is optimized for IP injection to prevent precipitation in the peritoneal cavity. Verify that your dosing frequency accounts for its ~1 hour half-life in mice ([5]).

Cellular Assay Troubleshooting Logic

Workflow Start Unexpected Result: No reduction in methylation CheckAssay Is global ADMA being measured? Start->CheckAssay GlobalYes Yes: Global ADMA CheckAssay->GlobalYes GlobalNo No: Specific Substrate (e.g., H4R3me2a) CheckAssay->GlobalNo FixGlobal Action: Switch to specific readout (H4R3me2a or RPS2) GlobalYes->FixGlobal CheckConc Check SGC 707 Concentration GlobalNo->CheckConc ConcLow < 1 µM CheckConc->ConcLow ConcHigh > 10 µM CheckConc->ConcHigh FixLow Action: Increase to 1-10 µM (Cellular IC50 ~1 µM) ConcLow->FixLow FixHigh Action: Reduce to <10 µM to avoid off-target/precipitation ConcHigh->FixHigh

Troubleshooting logic tree for unexpected cellular methylation results using SGC 707.

Step-by-Step Methodology: Self-Validating Cellular Assay for SGC 707

To ensure trustworthiness and reproducibility, follow this validated protocol for assessing PRMT3 inhibition in HEK293 cells. This protocol acts as a self-validating system by utilizing specific substrate readouts and the required negative control.

Step 1: Cell Seeding Seed HEK293 cells in a 6-well plate at a density of 3 x 10⁵ cells per well in DMEM supplemented with 10% FBS. Allow the cells to adhere overnight at 37°C, 5% CO₂.

Step 2: Compound Preparation Prepare a 10 mM stock of SGC 707 and the negative control XY1 in 100% DMSO. Note: SGC 707 is highly soluble in DMSO but can crash out in aqueous buffers if not diluted properly.

Step 3: Treatment Dilute the stock in culture media to final concentrations of 0.1 µM, 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1% v/v) to prevent vehicle-induced toxicity. Treat cells for 48 to 72 hours to allow for the turnover of existing methylated proteins.

Step 4: Lysis Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

Step 5: Western Blotting Quantify protein concentration using a BCA assay. Resolve 20 µg of total protein on a 4-20% gradient SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

Step 6: Target Detection Block the membrane in 5% BSA. Probe the membrane with an anti-H4R3me2a primary antibody (specific PRMT3 readout) and an anti-total H4 antibody (loading control) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies.

Step 7: Validation & Interpretation A successful, validated experiment will demonstrate a dose-dependent decrease in H4R3me2a levels in the SGC 707-treated wells, with an IC50 of approximately 1 µM. The XY1 negative control wells must show no reduction in methylation, confirming that the observed effect is due to on-target PRMT3 inhibition rather than off-target chemotype toxicity.

References

  • Kaniskan, H. Ü., et al. (2015). "A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3)." Angewandte Chemie International Edition. PubMed.[Link]

  • Structural Genomics Consortium (SGC). "SGC707: A Chemical Probe for PRMT3." The SGC Chemical Probes Portal.[Link]

  • DC Chemicals. "SGC 707 (SGC707) | PRMT-3 INHIBITOR." DC Chemicals.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Selecting the Right Tool: A Comparative Analysis of SGC 707 and MS023 for Probing Protein Arginine Methylation

The family of Protein Arginine Methyltransferases (PRMTs) has emerged as a critical class of epigenetic regulators, playing pivotal roles in a vast array of cellular processes from gene transcription to signal transducti...

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Author: BenchChem Technical Support Team. Date: April 2026

The family of Protein Arginine Methyltransferases (PRMTs) has emerged as a critical class of epigenetic regulators, playing pivotal roles in a vast array of cellular processes from gene transcription to signal transduction.[1] Consequently, the development of potent and selective chemical probes to dissect the function of individual PRMTs is of paramount importance for both basic research and therapeutic discovery. This guide provides a detailed comparison of two widely used PRMT inhibitors, SGC 707 and MS023, to assist researchers in selecting the appropriate tool for their scientific inquiries.

It is crucial to note at the outset that SGC 707 and MS023 are not interchangeable tools for general "PRMT inhibition." Rather, they are specialized probes for distinct sub-families of PRMTs. SGC 707 is a highly selective inhibitor of PRMT3, whereas MS023 is a potent inhibitor of Type I PRMTs.[2][3] This guide will, therefore, compare their utility in the context of their specific targets.

The PRMT Family: A Primer on Arginine Methylation

The nine members of the human PRMT family are classified into three types based on the methylation marks they deposit on arginine residues of substrate proteins.[1][4]

  • Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of asymmetric dimethylarginine (ADMA).[4][5]

  • Type II PRMTs (PRMT5, 9): Catalyze the formation of symmetric dimethylarginine (SDMA).

  • Type III PRMT (PRMT7): Catalyzes only the formation of monomethylarginine (MMA).[4]

This distinction is vital as the different methylated arginine species are recognized by distinct protein domains, leading to different downstream biological outcomes.

SGC 707: A Precision Tool for Interrogating PRMT3

SGC 707 is the first-in-class chemical probe for Protein Arginine Methyltransferase 3 (PRMT3).[2][6] PRMT3 is a Type I PRMT that is predominantly localized in the cytoplasm and is known to play key roles in ribosome biogenesis, metabolic reprogramming, and gene expression.[7][8][9][10]

Key Characteristics of SGC 707:
  • Mechanism of Action: SGC 707 is a potent, allosteric inhibitor.[2][11][12] It binds to a site distinct from the active site, inducing a conformational change that prevents substrate binding and catalysis.[2][12] This non-competitive mode of inhibition is confirmed by kinetic studies showing its IC50 is independent of S-adenosyl-L-methionine (SAM) and peptide substrate concentrations.[11]

  • Potency: It exhibits high biochemical potency with an IC50 of approximately 31 nM for PRMT3.[2][13][14]

  • Selectivity: SGC 707 demonstrates exceptional selectivity. It has been screened against over 31 other methyltransferases and 250 non-epigenetic targets and shows minimal off-target activity, making it a highly specific tool for studying PRMT3.[2][13][14]

  • Cellular Activity: SGC 707 effectively engages and inhibits PRMT3 in cellular contexts, as demonstrated by its ability to reduce PRMT3-dependent methylation marks, such as the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) in cells overexpressing PRMT3.[2][15]

MS023: A Broad-Spectrum Inhibitor of Type I PRMTs

MS023 is a potent, cell-active chemical probe that targets the Type I family of PRMTs, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[3][4][16] These enzymes are the primary writers of asymmetric dimethylarginine (ADMA) marks, which are involved in a wide range of biological processes including transcriptional regulation, DNA damage repair, and RNA processing.[1][17][18]

Key Characteristics of MS023:
  • Mechanism of Action: Crystal structures show that MS023 binds to the substrate-binding site of Type I PRMTs.[3][19] While this suggests a substrate-competitive mechanism, kinetic studies have shown it to be non-competitive with both the SAM cofactor and the peptide substrate.[3] This may be due to the inhibitor inducing a conformational change or its binding kinetics not following traditional models.[3]

  • Potency: MS023 is highly potent against several Type I PRMTs, with IC50 values in the low nanomolar range for PRMT1, PRMT6, and PRMT8, and slightly higher for PRMT3 and PRMT4.[16][20]

  • Selectivity: A key feature of MS023 is its high selectivity for Type I PRMTs over Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs, against which it is completely inactive.[3][19][21] This allows for the specific investigation of ADMA-driven biological events.

  • Cellular Activity: MS023 effectively reduces global levels of ADMA in cells and inhibits the methylation of known Type I PRMT substrates, such as H4R3me2a (a mark deposited by PRMT1 and PRMT6).[3][21]

Comparative Overview: SGC 707 vs. MS023

FeatureSGC 707MS023
Primary Target(s) PRMT3[2][13][14][22]Type I PRMTs (PRMT1, 3, 4, 6, 8)[3][16][20]
Mechanism of Action Allosteric, non-competitive[2][11][12]Substrate-binding site, non-competitive kinetics[3][19]
Biochemical Potency (IC50) ~31 nM for PRMT3[2][13][14][22]4-119 nM for various Type I PRMTs[16][20]
Selectivity Profile Highly selective for PRMT3 over other MTs[2][13][14]Selective for Type I PRMTs over Type II & III[3][19][21]
Key Biological Question What is the specific role of PRMT3?What is the role of asymmetric dimethylation (ADMA)?
Negative Control XY1 (structurally similar, inactive)[11]MS094 (structurally similar, inactive)[3][23]

Experimental Design and Protocols

The choice between SGC 707 and MS023 depends entirely on the biological question. If the goal is to understand the specific functions of PRMT3, SGC 707 is the superior tool due to its high selectivity. If the aim is to investigate the broader consequences of inhibiting asymmetric dimethylation by the Type I PRMT family, MS023 is the appropriate choice.

Workflow for Assessing PRMT Inhibition in Cells

G cluster_setup Experimental Setup cluster_analysis Analysis A Seed cells and allow to adhere B Treat with SGC 707, MS023, or respective negative controls (XY1, MS094) at various concentrations A->B C Incubate for desired time (e.g., 24-72h) B->C D Harvest cells and prepare lysates C->D E Perform Western Blot D->E F Probe for specific methylation marks (e.g., H4R3me2a, global ADMA) E->F G Probe for total histone/protein as loading control E->G H Quantify band intensity F->H G->H G cluster_choices Inhibitor Selection Path A What is the primary research question? B Investigating the specific role of PRMT3? A->B C Investigating the global role of asymmetric dimethylation (ADMA)? A->C D Use SGC 707 B->D E Use MS023 C->E

Caption: Decision-making flowchart for selecting between SGC 707 and MS023.

Conclusion

SGC 707 and MS023 are both high-quality chemical probes that have significantly advanced our ability to study protein arginine methylation. However, they are not interchangeable. SGC 707 offers a laser-focused approach to elucidating the unique biological functions of PRMT3, while MS023 provides a broader tool to understand the landscape of asymmetric dimethylation governed by Type I PRMTs. A clear understanding of their distinct target profiles and mechanisms of action is essential for the rigorous design and interpretation of experiments in the complex field of epigenetic regulation.

References

  • Current time inform
  • Kaniskan, H. Ü., et al. (2015). A Potent, Selective and Cell-active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). Angewandte Chemie International Edition, 54(17), 5166–5170. [Link]

  • Eram, M. S., et al. (2016). A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chemical Biology, 11(3), 772–781. [Link]

  • SGC707 A Chemical Probe for PRMT3. Structural Genomics Consortium. [Link]

  • MS023 A chemical probe for Type I PRMTs. Structural Genomics Consortium. [Link]

  • Eram, M. S., et al. (2015). A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chemical Biology, 11(3), 772-781. [Link]

  • Kaniskan, H. Ü., et al. (2015). A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). Angewandte Chemie International Edition, 54(17), 5166-70. [Link]

  • Li, Y., et al. (2024). PRMT3 at the crossroads of inflammation: dual roles in metabolic reprogramming and immune dysregulation in chronic diseases. Frontiers in Immunology, 15, 1339896. [Link]

  • Li, Y., et al. (2024). PRMT3 at the crossroads of inflammation: dual roles in metabolic reprogramming and immune dysregulation in chronic diseases. Frontiers in Immunology, 15. [Link]

  • Guchhait, S., et al. (2023). Protein arginine methyltransferase 1, a major regulator of biological processes. Journal of Biological Chemistry, 299(11), 105319. [Link]

  • Verma, S. K., & Kumar, S. (2019). Schema illustrating the functional significance of PRMT3–ALDH1A1... ResearchGate. [Link]

  • Hung, M.-H. (2023). Protein arginine methyltransferase 3: A crucial regulator in metabolic reprogramming and gene expression in cancers. Cancer Letters, 553, 216008. [Link]

  • Szewczyk, M. (2020). PRMT3 cellular assay. Open Lab Notebooks. [Link]

  • Guchhait, S., et al. (2023). PRMT1 in human neoplasm: cancer biology and potential therapeutic target. Cancer Cell International, 23(1), 224. [Link]

  • Eram, M. S., et al. (2018). A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6. Journal of Medicinal Chemistry, 61(23), 10774–10787. [Link]

  • Wang, Y., et al. (2021). Arginine methyltransferase PRMT3 promote tumorigenesis through regulating c-MYC stabilization in colorectal cancer. Gene, 791, 145718. [Link]

  • SGC 707(SGC707)|PRMT-3 INHIBITOR|cas 1687736-54-4. DC Chemicals. [Link]

  • Osborne, T. C., et al. (2009). Type I arginine methyltransferases PRMT1 and PRMT-3 act distributively. Journal of Biological Chemistry, 284(13), 8279-8283. [Link]

  • Li, Z., et al. (2022). The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways. Frontiers in Immunology, 13, 981144. [Link]

  • western for methylated histone. Protocol Online. [Link]

  • Eram, M. S., et al. (2016). A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chemical Biology, 11(3), 772-781. [Link]

  • Eram, M. S., et al. (2016). A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. OSTI.GOV. [Link]

  • Szewczyk, M. (2020). Methods for PRMT3 cellular assay. Zenodo. [Link]

  • Dowden, A. W., et al. (2024). Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1. ACS Chemical Biology. [Link]

  • Verma, S. K., & Kumar, S. (2019). PRMT3 interacts with ALDH1A1 a Yeast two-hybrid assay to investigate... ResearchGate. [Link]

  • Bachand, F., & Silver, P. A. (2004). PRMT3 is a ribosomal protein methyltransferase that affects the cellular levels of ribosomal subunits. EMBO reports, 5(4), 430–435. [Link]

Sources

Comparative

Epigenetic Probe Validation: The Strategic Use of XY1 as a Negative Control for SGC 707 in PRMT3 Research

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Introduction: The Necessity of Chemical Controls in Epigenetics

Protein Arginine Methyltransferase 3 (PRMT3) is a predominantly cytoplasmic enzyme responsible for the asymmetric dimethylation of arginine residues on various protein substrates, playing a critical role in ribosomal biosynthesis and cellular proliferation [1]. The development of SGC 707 , a potent, selective, and cell-active allosteric inhibitor of PRMT3, revolutionized the study of this enzyme by allowing researchers to bypass the limitations of SAM-competitive inhibitors [1].

However, in epigenetic pharmacology, demonstrating target engagement and phenotype causality requires rigorous validation. Off-target effects, compound toxicity, and assay interference can easily generate false-positive phenotypes. To establish a self-validating experimental system, researchers must deploy a structurally matched inactive analog. XY1 was specifically engineered to serve as the definitive negative control for SGC 707[2].

Structural Causality: Why XY1 Fails to Bind

The scientific integrity of a negative control relies on its structural similarity to the active probe. SGC 707 and XY1 share an identical molecular scaffold with a single, critical atomic substitution:

  • SGC 707 features a quinoline/isoquinoline-like nitrogen in its bicyclic ring system (SMILES: O=C(N1CCCC1)CNC(NC2=CC3=CC=NC=C3C=C2)=O). This nitrogen is essential for forming a crucial hydrogen bond within the allosteric binding pocket of PRMT3 [1].

  • XY1 replaces this specific nitrogen with a carbon atom, resulting in a naphthalene ring (SMILES: O=C(N1CCCC1)CNC(NC2=CC3=CC=CC=C3C=C2)=O)[1].

This single-atom alteration completely abolishes the hydrogen-bonding interaction, shifting the binding affinity ( Kd​ ) from 53 nM (SGC 707) to practically undetectable levels in XY1, while maintaining identical physicochemical properties (solubility, cell permeability, and molecular weight) [3].

Mechanism PRMT3 PRMT3 Enzyme (Active State) Methylated Asymmetric Dimethyl-Arginine (ADMA) PRMT3->Methylated Catalysis Substrate Protein Substrate (Arginine Residues) Substrate->PRMT3 SAM SAM (Methyl Donor) SAM->PRMT3 SGC707 SGC 707 (Active Probe) SGC707->PRMT3 Binds Allosteric Site (H-Bond via Nitrogen) Blocks Catalysis XY1 XY1 (Negative Control) XY1->PRMT3 Fails to Bind (Carbon substitution) Catalysis Proceeds

Figure 1: Mechanistic divergence between SGC 707 and XY1 at the PRMT3 allosteric site.

Quantitative Data Comparison

To ensure trustworthiness in your assay design, the concentrations of SGC 707 and XY1 must be matched. The table below summarizes the biochemical and cellular parameters that dictate their use.

ParameterSGC 707 (Active Probe)XY1 (Negative Control)Causality / Impact on Assay
Target PRMT3None (Inactive)Defines the phenotypic baseline.
Biochemical IC 50​ 31 nM - 50 nM> 100,000 nM (> 100 µM)>3000-fold difference ensures XY1 is completely inert at working doses [2].
Binding Affinity ( Kd​ ) 53 nMNot DetectableConfirms lack of target engagement.
Mechanism Allosteric (Non-competitive with SAM/Peptide)N/APrevents SAM-concentration artifacts.
Molecular Weight 298.34 g/mol 297.35 g/mol Identical diffusion and permeability rates [3].
Recommended Cell Dose 1 µM - 5 µM1 µM - 5 µMMatch dosing exactly to isolate PRMT3-specific effects.

Experimental Methodology: Self-Validating Cellular Assay

When investigating PRMT3-dependent pathways, running SGC 707 without XY1 leaves the study vulnerable to off-target critiques. The following protocol outlines a self-validating workflow for measuring intracellular asymmetric dimethylarginine (ADMA) levels.

Step-by-Step Protocol: Intracellular PRMT3 Inhibition

1. Cell Seeding & Preparation

  • Seed the target cell line (e.g., MCF-7 or HEK293) in 6-well plates at a density of 3×105 cells/well.

  • Allow cells to adhere overnight in standard culture media (e.g., DMEM + 10% FBS).

  • Expert Insight: PRMT3 is highly active in rapidly dividing cells. Ensure cells are in the logarithmic growth phase to maximize the dynamic range of baseline methylation.

2. Compound Preparation & Dosing

  • Prepare 10 mM stock solutions of SGC 707 and XY1 in 100% DMSO.

  • Dilute compounds in culture media to a final concentration of 5 µM (ensure final DMSO concentration is ≤0.1% ).

  • Treatment Groups:

    • Group A: Vehicle (0.1% DMSO)

    • Group B: SGC 707 (5 µM)

    • Group C: XY1 (5 µM)

  • Incubate for 48–72 hours. Causality: Epigenetic marks require multiple cell division cycles to dilute existing methylated proteins. Shorter incubations may yield false negatives.

3. Protein Extraction

  • Wash cells with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors. Do not add reducing agents until after protein quantification.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

4. Western Blot Analysis

  • Separate 20–30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with an anti-ADMA (Asymmetric Di-Methyl Arginine) primary antibody to detect global PRMT3 substrate methylation.

  • Probe with an anti-PRMT3 antibody to ensure the compounds are not inducing target degradation.

  • Use anti-GAPDH or anti-Actin as a loading control.

5. Data Interpretation

  • A valid result will show a significant reduction in ADMA bands in the SGC 707 lane, while the XY1 lane remains indistinguishable from the Vehicle lane. If XY1 shows a reduction, the effect is due to off-target scaffold toxicity, not PRMT3 inhibition.

Protocol Step1 1. Seed Cells (Logarithmic Growth Phase) Step2 2. Parallel Dosing (Vehicle | SGC 707 | XY1) Step1->Step2 Step3 3. 72-Hour Incubation (Allows Methylation Turnover) Step2->Step3 Step4 4. Cell Lysis & Protein Extraction Step3->Step4 Step5 5. Western Blot (Anti-ADMA & Anti-PRMT3) Step4->Step5

Figure 2: Self-validating experimental workflow utilizing the SGC 707 and XY1 probe pair.

References

  • Structural Genomics Consortium (SGC). SGC707 A Chemical Probe for PRMT3. Thesgc.org. Available at:[Link]

Comparative

SGC 707 vs. Emerging Allosteric PRMT Inhibitors: A Comparative Guide for Epigenetic Drug Discovery

Protein Arginine Methyltransferases (PRMTs) are critical epigenetic regulators that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. Historically, developing...

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Author: BenchChem Technical Support Team. Date: April 2026

Protein Arginine Methyltransferases (PRMTs) are critical epigenetic regulators that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. Historically, developing highly selective PRMT inhibitors has been severely hindered by the structural conservation of the SAM-binding pocket across the enzyme family. Orthosteric inhibitors—those competing directly with SAM or the substrate—often suffer from cross-reactivity and off-target toxicity.

The discovery of SGC 707 , a first-in-class allosteric inhibitor of PRMT3, marked a paradigm shift in epigenetic drug design [Kaniskan et al., 2015]. By binding to a unique allosteric cavity, SGC 707 achieves unprecedented selectivity. This guide objectively compares the mechanistic and quantitative performance of SGC 707 against recently developed allosteric inhibitors of other PRMTs, providing drug development professionals with actionable data and self-validating experimental workflows.

Mechanistic Comparison: The Allosteric Advantage

To understand the value of SGC 707, we must evaluate how different allosteric PRMT inhibitors achieve non-competitive inhibition through distinct structural rearrangements.

  • PRMT3 (SGC 707): SGC 707 binds to a unique allosteric pocket located at the base of the PRMT3 dimerization arm. Rather than blocking the active site, its binding perturbs the α X-helix of the enzyme. Because the α X-helix is essential for stabilizing the SAM cofactor, SGC 707 locks PRMT3 in an inactive conformation without ever entering the highly conserved SAM pocket [Wu et al., 2021].

  • PRMT6 (SGC6870 / (R)-2): Unlike PRMT3, the allosteric pocket in PRMT6 is not present in the apo-enzyme. SGC6870 induces the formation of a transient allosteric pocket, relying heavily on T-shaped π

    π stacking interactions with residues Tyr159 and Trp156 to stabilize the inactive state [Shen et al., 2021].
  • PRMT5 (Compound 1a): PRMT5 allosteric inhibitors operate via a massive conformational shift. Compound 1a displaces an 11-amino acid loop by several Ångströms. This dramatic structural rearrangement physically blocks both the SAM and substrate binding sites simultaneously, acting as a dual non-competitive inhibitor [Palte et al., 2020].

G PRMT PRMT Enzyme SAM_Site SAM Binding Site PRMT->SAM_Site Sub_Site Substrate Binding Site PRMT->Sub_Site Allo_Site Allosteric Pocket PRMT->Allo_Site Allo_Site->SAM_Site Conformational Change (Non-competitive) Allo_Site->Sub_Site Conformational Change (Non-competitive) Ortho_Inh Orthosteric Inhibitors (e.g., LLY-283) Ortho_Inh->SAM_Site Competes with Cofactor Allo_Inh Allosteric Inhibitors (e.g., SGC 707, SGC6870) Allo_Inh->Allo_Site Binds Unique Site

Logical relationship distinguishing allosteric from orthosteric PRMT inhibition mechanisms.

Quantitative Performance Data

The table below synthesizes the biochemical and cellular performance metrics of these allosteric probes. SGC 707 demonstrates a highly optimized balance of biochemical potency ( Kd​ and IC50​ ) and cellular target engagement.

TargetInhibitor NameBiochemical IC50​ Binding Affinity ( Kd​ )Selectivity ProfileCellular Engagement Assay
PRMT3 SGC 707 31 nM53 nM (ITC)>100-fold over 31 other methyltransferasesInCELL Hunter & CETSA
PRMT6 SGC6870 / (R)-2 77 nMNot Disclosed>100-fold over 32 other methyltransferasesCellular Methylation (H3R2me2a)
PRMT5 Compound 1a ~16 nMNot DisclosedHigh selectivity over PRMT1/4/7Not Disclosed

Experimental Workflows for Validating Allosteric PRMT Inhibitors

To rigorously validate an allosteric inhibitor, researchers must employ a self-validating system of biochemical and cellular assays. The causality here is critical: biochemical non-competitiveness proves the structural mechanism, while cellular assays prove physiological relevance and membrane permeability.

Workflow Step1 1. In Vitro Screening (IC50 Determination) Step2 2. Mechanism Profiling (SAM Titration) Step1->Step2 Potency Confirmed Step3 3. Structural Biology (X-ray Crystallography) Step2->Step3 Non-competitive Step4 4. Cellular Engagement (CETSA / Biomarker) Step3->Step4 Pocket Confirmed

Step-by-step experimental workflow for validating allosteric PRMT inhibitors.

Protocol 1: Biochemical SAM Titration Assay (Proving Non-Competitiveness)

Causality & Rationale: Biochemical potency alone cannot distinguish between orthosteric and allosteric binding. By titrating the concentration of the SAM cofactor, we can observe the behavior of the inhibitor's IC50​ . If an inhibitor is SAM-competitive, its apparent IC50​ will shift to the right (increase) linearly as SAM concentrations rise, because more inhibitor is required to outcompete the abundant cofactor. An allosteric inhibitor like SGC 707 will maintain a constant IC50​ regardless of SAM concentration, providing definitive biochemical proof of its mechanism.

Self-Validating Controls:

  • Positive Control: S-adenosylhomocysteine (SAH), a known SAM-competitive pan-inhibitor. The IC50​ of SAH must shift to the right to prove the assay is sensitive to competitive dynamics.

  • Negative Control: DMSO vehicle to establish baseline maximum enzyme velocity ( Vmax​ ).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant PRMT3 enzyme in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM DTT, 0.1% BSA).

  • SAM Titration: Prepare a matrix of SAM concentrations ranging from 0.25×Km​ to 12×Km​ (for PRMT3, the Km​ for SAM is typically around 2-3 μ M).

  • Inhibitor Addition: Dispense SGC 707 in a 10-point dose-response curve (e.g., 10 μ M down to 0.5 nM) across the different SAM concentration conditions. Pre-incubate for 20 minutes at room temperature.

  • Reaction Initiation: Add the peptide substrate (e.g., Histone H4 1-21 peptide) at a saturating concentration (1.5 μ M) to initiate the reaction.

  • Detection: After 60 minutes, quench the reaction and measure methylation using a radiometric assay ( 3 H-SAM incorporation) or a luminescence-based SAH detection kit (e.g., MTase-Glo).

  • Data Analysis: Plot the IC50​ values against the SAM concentration. A flat, horizontal line confirms allosteric, non-competitive inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Proving Target Engagement)

Causality & Rationale: A compound may show a 31 nM IC50​ in a cell-free buffer but fail entirely in vivo due to poor membrane permeability or intracellular protein binding. CETSA bridges this gap. It leverages the thermodynamic principle that ligand binding stabilizes the folded state of a target protein against heat-induced aggregation. If SGC 707 engages PRMT3 inside a living cell, the PRMT3 protein will remain soluble at temperatures that would normally denature it.

Self-Validating Controls:

  • Loading/Specificity Control: Immunoblot for a non-target housekeeping protein (e.g., β -actin or GAPDH). This proves that the heat shock did not universally precipitate all cellular proteins and that equal cell equivalents were loaded per lane.

Step-by-Step Methodology:

  • Cell Treatment: Culture HEK293 cells to 70% confluency. Treat with 1 μ M SGC 707 or DMSO (vehicle) for 2 hours at 37°C to allow for cell penetration and target binding.

  • Aliquot and Heat Shock: Harvest the cells, wash with PBS, and divide them into 8 equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add lysis buffer (containing protease inhibitors and NP-40) and subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to extract the soluble protein fraction.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured (unbound) proteins will form a pellet, while the stabilized (ligand-bound) proteins remain in the supernatant.

  • Quantification: Run the supernatants on an SDS-PAGE gel and perform a Western blot using a PRMT3-specific primary antibody.

  • Data Analysis: Quantify the band intensities. The temperature at which 50% of the protein aggregates ( Tagg​ ) will shift significantly higher in the SGC 707-treated samples compared to the DMSO control, confirming intracellular target engagement.

References

  • Kaniskan, H. Ü., et al. (2015). "A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3)." Angewandte Chemie International Edition. Available at: [Link]

  • Shen, Y., et al. (2021). "A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6." Journal of Medicinal Chemistry. Available at: [Link]

  • Palte, R. L., et al. (2020). "Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5)." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wu, Q., et al. (2021). "Small Molecule Inhibitors of Protein Arginine Methyltransferases." Biomolecules (Review of PRMT inhibitor structures). Available at: [Link]

Validation

Validating the Selectivity of SGC 707 in Novel Experimental Models: A Comparative Guide

When establishing a new experimental model—whether a patient-derived organoid, a genetically engineered cell line, or an in vivo metabolic model—validating the specificity of your chemical probes is a critical first step...

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Author: BenchChem Technical Support Team. Date: April 2026

When establishing a new experimental model—whether a patient-derived organoid, a genetically engineered cell line, or an in vivo metabolic model—validating the specificity of your chemical probes is a critical first step. Protein Arginine Methyltransferase 3 (PRMT3) is implicated in ribosomal maturation, lipogenesis, and oncogenesis[1]. However, studying its precise biological role has historically been hindered by a lack of selective tools.

This guide provides a comprehensive framework for validating the selectivity and efficacy of SGC 707 , a first-in-class allosteric PRMT3 inhibitor, against alternative pan-inhibitors in uncharacterized model systems.

Comparative Profiling: SGC 707 vs. Alternative Inhibitors

Historically, researchers investigating Type I PRMTs relied on SAM-competitive inhibitors like MS023 or GSK3368715[2]. While highly potent, these molecules indiscriminately target multiple PRMTs (PRMT1, 3, 4, 6, and 8). Furthermore, because they compete with the ubiquitous methyl donor S-adenosylmethionine (SAM), their apparent efficacy can shift unpredictably in new metabolic models where intracellular SAM concentrations fluctuate[3].

SGC 707 circumvents these issues. It is a potent, non-competitive allosteric inhibitor with an IC₅₀ of 31 nM and a Kₒ of 53 nM[1][4]. It exhibits >100-fold selectivity against 31 other methyltransferases and over 250 non-epigenetic targets[5][6].

Quantitative Comparison of PRMT Inhibitors
CompoundTarget ProfileMechanism of ActionIC₅₀ (PRMT3)Selectivity WindowPrimary Application
SGC 707 PRMT3 SelectiveAllosteric (Non-competitive)31 nM>100-foldSpecific functional probing of PRMT3
XY1 Inactive ControlN/A (Lacks critical H-bond)>100,000 nMN/AMatched negative control for SGC 707
MS023 Pan-Type I PRMTSAM-Competitive119 nMLow (Hits PRMT1/4/6/8)Broad Type I PRMT inhibition
GSK3368715 Pan-Type I PRMTSAM-Competitive~1.5 - 81 nMLow (Hits PRMT1/4/6/8)Clinical oncology models

Data synthesized from established biochemical assays and the Chemical Probes Portal[2][5].

Mechanistic Grounding: The Causality of Selectivity

To trust a probe in a new system, you must understand how it achieves selectivity. The SAM-binding pocket is highly conserved across the human methyltransferase family, making competitive inhibitors prone to off-target effects.

SGC 707 bypasses the active site entirely. It binds to a unique allosteric cavity located at the base of the PRMT3 dimerization arm[6]. The isoquinoline group of SGC 707 forms a critical, desolvated hydrogen bond with Threonine 466 (Thr466)—a residue unique to PRMT3. This binding induces a conformational constraint on the adjacent catalytic α-helix, locking the enzyme in an inactive state and preventing methyl transfer[6].

Mechanism cluster_Active Active PRMT3 Complex cluster_Inhibited Allosteric Inhibition by SGC 707 SAM SAM (Methyl Donor) Enzyme PRMT3 Catalytic Pocket SAM->Enzyme Substrate Histone H4 (Substrate) Substrate->Enzyme Product H4R3me2a (Active Mark) Enzyme->Product Methylation SGC707 SGC 707 DimerArm Dimerization Arm (Allosteric Site) SGC707->DimerArm Binds Thr466 AlphaHelix Catalytic α-Helix (Constrained) DimerArm->AlphaHelix Conformational Lock AlphaHelix->Enzyme Prevents Catalysis

Diagram illustrating SGC 707's allosteric inhibition of PRMT3 via conformational constraint.

The Role of the Negative Control (XY1): XY1 is a structurally matched analog where the isoquinoline group is replaced by a naphthyl group. This single substitution abolishes the hydrogen bond with Thr466, resulting in a >1000-fold loss in potency[3][6]. Utilizing XY1 is non-negotiable; if a phenotypic change occurs with both SGC 707 and XY1, the response is a chemotype-specific artifact, not PRMT3 biology.

Experimental Protocol: Validating SGC 707 in a New Model

When moving into an uncharacterized model, you cannot assume standard permeability or target expression. The following self-validating workflow ensures rigorous, artifact-free data.

ValidationWorkflow cluster_Phase1 Phase 1: Target Engagement cluster_Phase2 Phase 2: Functional Efficacy cluster_Phase3 Phase 3: Selectivity Profiling Model New Experimental Model (e.g., Novel Cell Line / Organoid) CETSA CETSA / Thermal Shift Confirm Intracellular Binding Model->CETSA WB Western Blot (H4R3me2a) Quantify Catalytic Inhibition CETSA->WB XY1 XY1 Negative Control Rule Out Chemotype Toxicity CETSA->XY1 Counter Counter-Screening Check PRMT1/PRMT5 Off-Targets WB->Counter XY1->Counter

Step-by-step experimental workflow for validating SGC 707 selectivity in a novel model system.

Phase 1: Confirming Target Engagement (CETSA)

Causality: A lack of functional response in a new model could be due to poor drug penetrance or high efflux pump activity. The Cellular Thermal Shift Assay (CETSA) proves the drug physically reaches and binds PRMT3 inside the living cell.

  • Cell Preparation: Culture the novel model cells to 70-80% confluency.

  • Treatment: Treat cells with 10 μM SGC 707, 10 μM XY1, or DMSO vehicle for 6 hours[7].

  • Thermal Profiling: Aliquot the treated cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature.

  • Lysis & Isolation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western blot using an anti-PRMT3 antibody. SGC 707 should significantly shift the melting curve (stabilizing PRMT3), whereas XY1 and DMSO will not[7][8].

Phase 2: Quantifying Functional Efficacy

Causality: Binding does not always equal inhibition. We must measure the direct downstream target of PRMT3—the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a).

  • Dose-Response Treatment: Treat the model system with a titration of SGC 707 (0.1 μM, 1 μM, 3 μM, 10 μM) and a parallel titration of XY1 for 48-72 hours. (Note: Cellular IC₅₀ is typically higher than biochemical IC₅₀ due to membrane barriers)[3][4].

  • Histone Extraction: Perform an acid extraction (using 0.2 M HCl) to isolate core histones, preventing signal masking by highly abundant cytosolic proteins.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and probe with an anti-H4R3me2a primary antibody. Normalize against total Histone H4.

  • Validation Criteria: SGC 707 must induce a dose-dependent reduction in H4R3me2a. XY1 must show no effect at any concentration[6].

Phase 3: Selectivity Counter-Screening

Causality: To ensure the observed phenotype is strictly PRMT3-driven, you must rule out collateral inhibition of PRMT1 (the most abundant Type I PRMT) and PRMT5 (the primary Type II PRMT).

  • Sample Reuse: Utilize the same histone extracts generated in Phase 2.

  • Off-Target Probing: Probe the membranes with antibodies against:

    • Pan-ADMA (Asymmetric Dimethylarginine): Primarily driven by PRMT1.

    • H4R3me2s (Symmetric Dimethylation): Exclusively driven by PRMT5.

  • Validation Criteria: SGC 707 treatment should yield no significant change in global ADMA or H4R3me2s levels, confirming the >100-fold selectivity window remains intact in your specific model system[4][5].

References

  • Kaniskan, H. Ü., et al. (2015). "A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3)." Angewandte Chemie International Edition. URL:[Link]

  • Chemical Probes Portal. "SGC707 Probe Summary & Selectivity Data." URL:[Link]

  • Structural Genomics Consortium (SGC). "SGC707: A Chemical Probe for PRMT3." URL:[Link]

Sources

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